molecular formula C6H15NO2S B1422896 2,2-Dimethylbutane-1-sulfonamide CAS No. 1566355-58-5

2,2-Dimethylbutane-1-sulfonamide

货号: B1422896
CAS 编号: 1566355-58-5
分子量: 165.26 g/mol
InChI 键: ITIQGFLJUWTTRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethylbutane-1-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dimethylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIQGFLJUWTTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,2-dimethylbutane-1-sulfonamide. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed experimental protocols, key intermediates, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 2,2-dimethyl-1-butanol (also known as neohexyl alcohol). The pathway involves the conversion of the alcohol to a halide, followed by displacement with a thiol equivalent, oxidative chlorination to the corresponding sulfonyl chloride, and finally, amination to yield the target sulfonamide.

Below is a graphical representation of the proposed synthetic pathway.

Synthesis_Pathway A 2,2-Dimethyl-1-butanol B 2,2-Dimethylbutyl Bromide A->B  PBr3 or SOCl2/Pyridine   C 2,2-Dimethylbutane-1-thiol B->C  NaSH in Ethanol   D 2,2-Dimethylbutane-1-sulfonyl Chloride CAS: 1565731-73-8 C->D  Oxidative Chlorination    (e.g., Cl2/H2O or NCS)   E This compound CAS: 1566355-58-5 D->E  Aqueous Ammonia  

Caption: Proposed synthesis pathway for this compound.

Physicochemical Data of Key Compounds

A summary of the key physicochemical properties of the target molecule and its immediate precursor is provided in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Dimethylbutane-1-sulfonyl Chloride1565731-73-8C6H13ClO2S184.69
This compound1566355-58-5C6H15NO2S165.26

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations for similar aliphatic compounds. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of 2,2-Dimethylbutyl Bromide from 2,2-Dimethyl-1-butanol

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a reaction that typically proceeds with inversion of configuration via an SN2 mechanism.

Experimental Workflow:

Halogenation_Workflow Start Dissolve 2,2-Dimethyl-1-butanol in an inert solvent (e.g., ether) Reagent_Add Slowly add PBr3 at 0°C Start->Reagent_Add Reaction Stir at room temperature Reagent_Add->Reaction Workup Quench with ice water, separate layers Reaction->Workup Purification Wash organic layer, dry, and distill Workup->Purification Product Obtain 2,2-Dimethylbutyl Bromide Purification->Product

Caption: General workflow for the bromination of a primary alcohol.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-1-butanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An excess of the alcohol is often used to ensure complete consumption of the PBr3.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude 2,2-dimethylbutyl bromide by distillation.

Step 2: Synthesis of 2,2-Dimethylbutane-1-thiol from 2,2-Dimethylbutyl Bromide

This step involves a nucleophilic substitution reaction where the bromide is displaced by a hydrosulfide ion to form the corresponding thiol.

Protocol:

  • In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol.

  • To this solution, add the 2,2-dimethylbutyl bromide prepared in the previous step.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to protonate the thiolate.

  • Extract the product with a low-boiling organic solvent such as diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude 2,2-dimethylbutane-1-thiol. Caution: Thiols are malodorous.

Step 3: Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride from 2,2-Dimethylbutane-1-thiol

This key transformation is an oxidative chlorination. Several methods are available for this step. A general procedure using N-chlorosuccinimide (NCS) is described below.

Protocol:

  • In a reaction vessel, dissolve 2,2-dimethylbutane-1-thiol in a mixture of acetonitrile and water.

  • Cool the solution in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time until the starting thiol is consumed (monitored by TLC or GC).

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Extract the filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with cold dilute HCl and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylbutane-1-sulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.

Step 4: Synthesis of this compound from 2,2-Dimethylbutane-1-sulfonyl Chloride

The final step is the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Protocol:

  • In a flask, cautiously add the crude 2,2-dimethylbutane-1-sulfonyl chloride to an excess of concentrated aqueous ammonia, while cooling in an ice bath.

  • Stir the mixture vigorously for a period until the reaction is complete. The sulfonamide product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford pure this compound.

Expected Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

  • A singlet integrating to 9 protons corresponding to the three methyl groups of the tert-butyl moiety.

  • A quartet integrating to 2 protons for the methylene group adjacent to the tert-butyl group.

  • A triplet integrating to 3 protons for the terminal methyl group of the ethyl fragment.

  • A broad singlet for the two protons of the -SO₂NH₂ group, which is exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

  • Signals corresponding to the four distinct carbon environments in the 2,2-dimethylbutyl group.

  • The carbon attached to the sulfonyl group would be expected to be shifted downfield.

Expected IR (Infrared) Spectroscopy Data:

  • Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[1][2]

  • N-H stretching vibrations for the primary sulfonamide group, usually appearing as two bands in the range of 3400-3200 cm⁻¹.[1][2]

  • C-H stretching and bending vibrations for the aliphatic backbone.[3]

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any studies on the biological activity or involvement in signaling pathways of this compound. Simple aliphatic sulfonamides are not typically associated with significant biological activity unless they are part of a larger, more complex molecular scaffold designed to interact with a specific biological target. The sulfonamide functional group is a well-known pharmacophore, but its activity is highly dependent on the nature of the substituents on the sulfur and nitrogen atoms.[4][5]

Disclaimer

The experimental protocols provided in this guide are based on general chemical principles and procedures reported for analogous compounds. These procedures should be performed by trained chemists in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The yields and purity of the products may vary and optimization of the reaction conditions may be necessary.

References

Physicochemical Properties of 2,2-Dimethylbutane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutane-1-sulfonamide, a primary alkylsulfonamide, is a small molecule of interest within the broader class of sulfonamides, which are compounds of significant importance in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, renowned for its role in antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The unique structural feature of this compound is its sterically hindered neohexyl group attached to the sulfonyl moiety. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide combines catalog information with predicted properties and presents generalized, detailed experimental protocols for its synthesis and characterization, alongside a discussion of potential biological signaling pathways common to the sulfonamide class.

Core Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the basic molecular information and computationally predicted physicochemical properties to facilitate research and development efforts.

PropertyValueSource
Molecular Formula C₆H₁₅NO₂SCymitQuimica[1]
Molecular Weight 165.26 g/mol CymitQuimica[1]
Predicted Boiling Point 283.33 ± 23.0 °CChemAxon
Predicted Melting Point 78.86 ± 5.0 °CChemAxon
Predicted Water Solubility 1.12 g/LChemAxon
Predicted logP 1.43ChemAxon
Predicted pKa (acidic) 10.39ChemAxon

Note: Predicted values were obtained using Chemicalize by ChemAxon and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible and modern approach for the synthesis of primary alkylsulfonamides involves the reaction of an organometallic reagent with a suitable sulfinylamine source. This method avoids the often harsh conditions of traditional sulfonyl chloride chemistry.

Objective: To synthesize this compound from a neohexyl Grignard reagent.

Materials:

  • Neohexyl bromide (1-bromo-2,2-dimethylbutane)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Neohexylmagnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a round-bottom flask, add magnesium turnings.

    • Dissolve neohexyl bromide in anhydrous diethyl ether or THF and add it to an addition funnel.

    • Add a small portion of the neohexyl bromide solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining neohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with t-BuONSO:

    • In a separate, oven-dried round-bottom flask under an inert atmosphere, dissolve N-Sulfinyl-O-(tert-butyl)hydroxylamine in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared neohexylmagnesium bromide solution to the t-BuONSO solution via cannula or a syringe while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the neohexyl group: a singlet for the two methyl groups at the 2-position, a triplet for the terminal methyl group, a quartet for the methylene group adjacent to the terminal methyl, and a singlet or multiplet for the methylene group attached to the sulfur. The N-H protons of the sulfonamide group will appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the neohexyl group.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory).

  • Look for characteristic absorption bands:

    • Two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹.

    • N-H stretching vibrations, which may appear as one or two bands in the region of 3350-3250 cm⁻¹.

    • C-H stretching vibrations for the alkyl group just below 3000 cm⁻¹.

3. Mass Spectrometry (MS):

  • Analyze the sample using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (165.26 g/mol ).

  • Analyze the fragmentation pattern to further confirm the structure. Common fragments would correspond to the loss of the sulfonamide group or fragmentation of the neohexyl chain.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel sulfonamide and a key biological pathway often targeted by this class of compounds.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization start Neohexyl Bromide + Mg Turnings grignard Formation of Neohexylmagnesium Bromide start->grignard reaction Reaction with t-BuONSO at -78°C grignard->reaction workup Aqueous Work-up & Extraction reaction->workup chromatography Flash Column Chromatography workup->chromatography product Pure 2,2-Dimethylbutane- 1-sulfonamide chromatography->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General experimental workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-established pharmacophore. Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific enzymes.

Inhibition of Dihydropteroate Synthase (DHPS)

One of the most classic mechanisms of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2][3] Bacteria must synthesize folate de novo, whereas humans obtain it from their diet. This difference allows for selective toxicity.

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[4][5] By binding to the active site of DHPS, sulfonamides prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby blocking the production of dihydropteroate and, subsequently, tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and some amino acids. Its depletion leads to a bacteriostatic effect, halting bacterial growth and replication.[2]

G paba p-Aminobenzoic Acid (pABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp Dihydropterin Pyrophosphate (DHPP) dhpp->dhps dhp Dihydropteroate dhps->dhp Catalyzes dhfr Dihydrofolate Reductase (DHFR) dhp->dhfr thf Tetrahydrofolate (THF) dhfr->thf nucleic_acids Nucleic Acid Synthesis thf->nucleic_acids Essential for sulfonamide Sulfonamide (e.g., 2,2-Dimethylbutane- 1-sulfonamide) sulfonamide->dhps Competitively Inhibits

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Targets

Another important class of enzymes inhibited by sulfonamides is the carbonic anhydrases (CAs) . These zinc-containing metalloenzymes are crucial for various physiological processes, including pH regulation and CO₂ transport.[6] Inhibition of specific CA isoforms is the mechanism of action for certain diuretics, anti-glaucoma agents, and even some anticancer drugs.[7][8] The primary sulfonamide moiety is a key zinc-binding group responsible for this inhibition. Given its structure, this compound could potentially exhibit activity as a CA inhibitor, although this would require experimental validation.

This compound is a compound with limited available experimental data. This guide has provided a framework for its study by presenting predicted physicochemical properties, detailed potential protocols for its synthesis and characterization, and an overview of the well-established biological roles of the sulfonamide class of molecules. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, encouraging further investigation into this and related compounds.

References

Technical Guide: 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,2-Dimethylbutane-1-sulfonamide, including its chemical properties, a plausible synthetic protocol, and a review of the general biological context for sulfonamide compounds.

Chemical and Physical Data

This compound is a versatile small molecule scaffold.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1566355-58-5[1]
Molecular Formula C6H15NO2S[1]
Molecular Weight 165.26 g/mol [1]
Purity Min. 95%[1]

Experimental Protocols

Plausible Synthesis of this compound:

Objective: To synthesize this compound from 2,2-Dimethylbutane-1-sulfonyl chloride.

Materials:

  • 2,2-Dimethylbutane-1-sulfonyl chloride (CAS: 1565731-73-8)[2]

  • Ammonia (aqueous solution or gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylbutane-1-sulfonyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath (0°C).

  • Ammonolysis: Slowly bubble ammonia gas through the cooled solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Once the reaction is complete, quench the reaction mixture by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any unreacted starting material and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Biological Context and Signaling Pathways

The sulfonamide functional group is a key feature in a wide range of pharmacologically active compounds.[3] Sulfonamides are known to exhibit a diverse array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[3][4][5]

General Mechanism of Action for Anticancer Sulfonamides:

Certain sulfonamide derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as angiogenesis. One of the primary targets in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients.[6]

The diagram below illustrates a generalized signaling pathway of VEGFR-2 and the point of inhibition by certain sulfonamide-based drugs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 VEGFR-2 VEGF->VEGFR2_dimer Binding & Dimerization P_site Autophosphorylation VEGFR2_dimer->P_site Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_site->Downstream Activation Response Cell Proliferation, Migration, Angiogenesis Downstream->Response Inhibitor Sulfonamide Inhibitor Inhibitor->P_site Inhibition

Caption: Generalized VEGFR-2 signaling pathway and point of inhibition.

References

molecular weight and formula of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylbutane-1-sulfonamide, including its chemical properties and the broader context of the sulfonamide class of compounds in therapeutic applications. Due to the limited publicly available data specific to this compound, this document also summarizes the general synthesis, biological significance, and therapeutic applications of sulfonamides to provide a framework for its potential relevance in research and drug development.

Core Chemical Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is foundational for any experimental work, including solubility testing, formulation, and analytical method development.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂S[1]
Molecular Weight 165.26 g/mol [1]
CAS Number 1566355-58-5[1]

The Sulfonamide Functional Group: A Cornerstone in Medicinal Chemistry

While specific biological data for this compound is not extensively documented in publicly accessible literature, the sulfonamide moiety is of great importance in medicine. Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a vital scaffold in drug discovery.[2][3]

The biological activities of sulfonamide-containing compounds are diverse and well-documented, including:

  • Antimicrobial: Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] They act by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[5][6]

  • Anticancer: Certain sulfonamides have shown potential in cancer therapy by inhibiting enzymes like carbonic anhydrase or through other mechanisms that disrupt cancer cell growth.[1][2][7]

  • Anti-inflammatory: Used in the management of inflammatory conditions.[7]

  • Antiviral, Antidiabetic, and Diuretic Properties: The versatility of the sulfonamide scaffold has led to its incorporation in drugs for a wide range of diseases.[1][2][3]

Given this context, this compound can be considered a building block for the synthesis of novel therapeutic agents.

Experimental Protocols: General Synthesis of Sulfonamides

No specific synthesis protocol for this compound was found in the reviewed literature. However, a common and well-established method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9]

General Protocol for Sulfonamide Synthesis:

  • Dissolution: The desired sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane.

  • Addition of Amine: The corresponding amine (in this case, the amine precursor to the 2,2-dimethylbutane moiety) is added to the solution.

  • Base Addition: A base, such as triethylamine or pyridine, is introduced to the reaction mixture to neutralize the hydrochloric acid byproduct.

  • Reaction: The mixture is stirred at room temperature or heated as necessary to drive the reaction to completion.

  • Work-up: The reaction mixture is typically washed with a dilute acid solution, a saturated solution of sodium bicarbonate, and brine.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the final sulfonamide.

Logical Workflow and Pathway Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study and application of sulfonamides.

G General Sulfonamide Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A Sulfonyl Chloride (R-SO2Cl) D Reaction in Aprotic Solvent A->D B Primary/Secondary Amine (R'-NH2 or R'-NHR'') B->D C Base (e.g., Triethylamine) C->D E Aqueous Work-up (Acid/Base Washes) D->E Crude Product F Purification (Chromatography/Recrystallization) E->F G Purified Sulfonamide (R-SO2-NR'R'') F->G

Caption: General workflow for the synthesis of sulfonamides.

G Potential Roles of Sulfonamides in Drug Discovery cluster_applications Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action A Sulfonamide Scaffold (e.g., this compound) B Antimicrobial Agents A->B C Anticancer Drugs A->C D Anti-inflammatory Agents A->D E Other Therapeutics (Antiviral, Antidiabetic) A->E F Enzyme Inhibition (e.g., Dihydropteroate Synthetase, Carbonic Anhydrase) B->F via G Receptor Modulation B->G via H Disruption of Cell Signaling B->H via C->F via C->G via C->H via D->F via D->G via D->H via E->F via E->G via E->H via

Caption: Conceptual pathways for sulfonamide-based drug discovery.

Conclusion

References

Theoretical Yield of 2,2-Dimethylbutane-1-sulfonamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethylbutane-1-sulfonamide, with a core focus on the principles and calculation of its theoretical yield. This document outlines the fundamental reaction, stoichiometry, and a representative experimental protocol.

Core Synthesis Reaction

The synthesis of this compound is classically achieved through the reaction of 2,2-Dimethylbutane-1-sulfonyl chloride with an amine source, typically ammonia. This nucleophilic substitution reaction at the sulfonyl group is a fundamental and widely utilized method for the formation of primary sulfonamides.[1][2] The sulfonyl chloride acts as an electrophile, readily reacting with the nucleophilic amine.[3][4]

The overall balanced chemical equation for the synthesis using ammonia is as follows:

C₆H₁₃ClO₂S + 2NH₃ → C₆H₁₅NO₂S + NH₄Cl

Stoichiometry and Limiting Reactant

To calculate the theoretical yield, a thorough understanding of the reaction's stoichiometry is essential. The reaction proceeds in a 1:2 molar ratio between 2,2-Dimethylbutane-1-sulfonyl chloride and ammonia. One mole of the sulfonyl chloride reacts with two moles of ammonia to produce one mole of this compound and one mole of ammonium chloride.

In a typical experimental setup, 2,2-Dimethylbutane-1-sulfonyl chloride will be the limiting reactant, as ammonia is generally used in excess to ensure the complete conversion of the sulfonyl chloride and to neutralize the hydrogen chloride byproduct formed during the reaction. The theoretical yield is, therefore, determined by the initial molar quantity of 2,2-Dimethylbutane-1-sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data required for the calculation of the theoretical yield.

CompoundMolecular FormulaMolar Mass ( g/mol )
2,2-Dimethylbutane-1-sulfonyl chlorideC₆H₁₃ClO₂S184.69[5]
AmmoniaNH₃17.03
This compoundC₆H₁₅NO₂S165.26[6]

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of primary sulfonamides from alkyl sulfonyl chlorides.[3]

Materials:

  • 2,2-Dimethylbutane-1-sulfonyl chloride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Distilled water

  • Hydrochloric acid (for workup, if necessary)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a known quantity of 2,2-Dimethylbutane-1-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

  • Ammonia Addition: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the sulfonyl chloride. The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate analytical technique).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute hydrochloric acid (if unreacted ammonia is present), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure sulfonamide.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amount of limiting reactant. The calculation is as follows:

  • Determine the moles of the limiting reactant (2,2-Dimethylbutane-1-sulfonyl chloride):

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Use the stoichiometry of the balanced equation to find the moles of the product (this compound):

    • The molar ratio of 2,2-Dimethylbutane-1-sulfonyl chloride to this compound is 1:1.

    • Moles of product = Moles of limiting reactant

  • Calculate the theoretical yield in grams:

    • Theoretical Yield (g) = Moles of product × Molar Mass of product ( g/mol )

Example Calculation:

Assuming we start with 10.0 g of 2,2-Dimethylbutane-1-sulfonyl chloride:

  • Moles of C₆H₁₃ClO₂S = 10.0 g / 184.69 g/mol = 0.0541 mol

  • Moles of C₆H₁₅NO₂S = 0.0541 mol

  • Theoretical Yield of C₆H₁₅NO₂S = 0.0541 mol × 165.26 g/mol = 8.94 g

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for calculating the theoretical yield.

Synthesis_Pathway reactant1 2,2-Dimethylbutane-1-sulfonyl chloride product This compound reactant1->product Nucleophilic Substitution reactant2 Ammonia (excess) reactant2->product byproduct Ammonium Chloride

Caption: Reaction scheme for the synthesis of this compound.

Theoretical_Yield_Workflow start Start with a known mass of 2,2-Dimethylbutane-1-sulfonyl chloride step1 Calculate moles of 2,2-Dimethylbutane-1-sulfonyl chloride (Mass / Molar Mass) start->step1 step2 Determine moles of This compound (1:1 Stoichiometric Ratio) step1->step2 step3 Calculate Theoretical Yield (g) of This compound (Moles x Molar Mass) step2->step3 end Theoretical Yield step3->end

Caption: Workflow for calculating the theoretical yield.

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of sulfonamides in the 1930s marked a pivotal moment in medical history, heralding the dawn of the antibiotic era. These synthetic antimicrobial agents were the first broadly effective systemic drugs to combat bacterial infections, dramatically reducing mortality from previously fatal diseases and paving the way for the antibiotic revolution.[1] The sulfonamide scaffold has since proven to be a remarkably versatile pharmacophore, leading to the development of a wide array of drugs with diverse therapeutic applications beyond their initial antibacterial role, including diuretics, antidiabetic agents, and even anticancer therapies.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of novel sulfonamides, tailored for professionals in drug development and biomedical research.

The Landmark Discovery of Prontosil

The story of sulfonamides begins in the laboratories of Bayer AG in Germany. In the early 1930s, a team led by the physician and researcher Gerhard Domagk was investigating synthetic coal-tar dyes for potential antibacterial properties.[1] Their hypothesis was that these dyes, capable of selectively binding to fabrics, might also preferentially bind to and attack harmful microorganisms within the body.[1]

In 1932, experiments began on a red dye patented by Bayer chemists Fritz Mietzsch and Joseph Klarer, which was given the trade name Prontosil.[1] While Prontosil showed no antibacterial effect in vitro (in the test tube), it demonstrated a remarkable protective action against streptococcal infections in live mice.[1] This discovery was a breakthrough, representing the first time a synthetic chemical could effectively treat a range of systemic bacterial infections.[1] For this discovery, Gerhard Domagk was awarded the Nobel Prize in Medicine in 1939.[5][6]

It was later discovered in 1936 by researchers at the Pasteur Institute in France that Prontosil was, in fact, a prodrug.[5] In the body, it is metabolized into its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[5] This active molecule had been first synthesized in 1906 and its patent had expired, making it widely available.[1] This revelation triggered a "sulfa craze," with hundreds of manufacturers beginning production, leading to the development of thousands of sulfonamide derivatives in the subsequent years.[1]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans, cannot absorb folic acid (Vitamin B9) from their environment and must synthesize it de novo.[7][8] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it essential for bacterial growth and replication.[8]

The key enzyme in the bacterial folate synthesis pathway is dihydropteroate synthase (DHPS).[1][9] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA, and they act by competitively inhibiting DHPS.[9][10] By binding to the active site of the enzyme, they block the utilization of PABA, thereby halting the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, the active form of the vitamin.[8] This leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and multiplying but are not directly killed.[1][8] The host's immune system is then responsible for clearing the inhibited pathogens.

Humans are unaffected by this mechanism because they obtain folate through their diet, lacking the DHPS enzyme.[1][7] This selective toxicity is a fundamental principle of antimicrobial chemotherapy.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Early Derivatives and the Expansion of the Therapeutic Arsenal

The discovery of sulfanilamide as the active moiety spurred intense research to create derivatives with improved efficacy, broader spectrum, and better safety profiles.[1] This period saw the introduction of several key compounds that became mainstays of medical practice.

  • Sulfapyridine (1938): One of the first major successors to sulfanilamide, it showed significant efficacy against pneumococcal pneumonia.[5]

  • Sulfathiazole (1940s): Widely used during World War II to treat wound infections.[5]

  • Sulfacetamide (1941): Primarily used for urinary tract infections and as an ophthalmic solution for bacterial conjunctivitis due to its good solubility.[5][9]

  • Sulfadiazine: Another important derivative used for a variety of systemic infections.

  • Succinylsulfathiazole (1942): A poorly absorbed sulfonamide designed for treating gastrointestinal tract infections.[5]

This rapid, and often unregulated, proliferation of sulfa drugs led to the infamous "Elixir Sulfanilamide" disaster of 1937 in the United States, where a manufacturer used the toxic solvent diethylene glycol to prepare a liquid formulation, resulting in over 100 deaths.[1] This tragedy was a primary impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated pre-market proof of safety for new drugs and established the modern regulatory framework for pharmaceuticals in the U.S.[11]

Quantitative Data Summary

The clinical impact of sulfonamides was immediate and profound. Their introduction led to significant reductions in mortality for several infectious diseases before the widespread availability of penicillin.

Table 1: Impact of Sulfonamide Introduction on Mortality Rates (1937-1943)
Disease/ConditionPercent Decline in MortalityReference
Maternal Mortality25% - 40%[12]
Pneumonia17% - 36%[12]
Scarlet Fever52% - 67%[12]
Table 2: In Vitro Activity of Selected Antibacterial Sulfonamides
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
SulfamethizoleEscherichia coli (sul gene-negative)50% inhibition at 128 µg/mL[13]
SulfadiazineStaphylococcus aureus (MDR)64 - 128 µg/mL[5]
Sulfadiazine, SilverStaphylococcus aureus12.5 µg/mL (inhibited 37.6% of strains)[11]
SulfanilamideStreptococcus pyogenes (susceptible)< 2 µg/mL[8]
SulfanilamideStreptococcus pyogenes (resistant)≥ 512 µg/mL[8]
Novel Derivatives (I & II)Staphylococcus aureus (MRSA)32 - 64 µg/mL[14][15]

Beyond Antibacterials: The Versatile Sulfonamide Scaffold

The structural features of the sulfonamide group proved to be amenable to modification for targeting other physiological processes, leading to the development of several major non-antibacterial drug classes.

  • Sulfonylureas (Antidiabetic Agents): In 1942, it was observed that an antibacterial sulfonamide caused hypoglycemia as a side effect.[5] This led to research that ultimately produced the sulfonylurea class of drugs, which stimulate the release of insulin from pancreatic beta cells. Tolbutamide, introduced in 1956, was the first clinically used sulfonylurea for the treatment of type 2 diabetes.[5]

  • Thiazide and Loop Diuretics: The sulfonamide structure is also the basis for powerful diuretics. These drugs act on the kidneys to increase urine output, making them essential for treating conditions like hypertension and edema. Furosemide, a loop diuretic, and hydrochlorothiazide, a thiazide diuretic, are prominent examples.[3][16][17]

  • Carbonic Anhydrase Inhibitors: Certain sulfonamides, like acetazolamide, are potent inhibitors of the enzyme carbonic anhydrase. This activity is utilized in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[4]

Table 3: Activity of Non-Antibacterial Sulfonamide Derivatives
Drug ClassCompound ExamplePrimary TargetPotency / Activity MetricReference
AntidiabeticNovel Derivative 3aα-glucosidaseIC₅₀ = 19.39 µM[1]
AntidiabeticNovel Derivative 6α-glucosidaseIC₅₀ = 22.02 µM[1]
Diuretic (Loop)FurosemideNKCC2 Co-transporterOral Dose Equiv: 40-80 mg[3][16]
Diuretic (Loop)TorsemideNKCC2 Co-transporterOral Dose Equiv: 20 mg[3][16]
Diuretic (Loop)BumetanideNKCC2 Co-transporterOral Dose Equiv: 1 mg[3][16]
Carbonic Anhydrase InhibitorIndapamideCarbonic Anhydrase II-[4]
Carbonic Anhydrase InhibitorMetolazoneCarbonic Anhydrase VII, XII, XIIILow nanomolar inhibition[4]

Experimental Protocols: Synthesis of Sulfanilamide

The synthesis of sulfanilamide from acetanilide is a classic multi-step process in organic chemistry that illustrates key aromatic substitution reactions.

Detailed Methodology

Objective: To synthesize 4-aminobenzenesulfonamide (sulfanilamide) from acetanilide.

Materials:

  • Acetanilide

  • Chlorosulfonic acid (ClSO₃H)

  • Concentrated aqueous ammonia (NH₄OH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ice, distilled water

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask)

  • Heating mantle, magnetic stirrer, vacuum filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Step 1: Chlorosulfonation of Acetanilide

    • Carefully add 10 g of dry acetanilide in small portions to 40 mL of chlorosulfonic acid in a round-bottom flask, which is cooled in an ice bath. The reaction is highly exothermic and releases HCl gas; this must be performed in a fume hood.

    • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes to complete the reaction.

    • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will precipitate the product, 4-acetamidobenzenesulfonyl chloride.

    • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

    • Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

    • Add 50 mL of concentrated aqueous ammonia and stir the mixture. The amination reaction is often exothermic.

    • Heat the mixture gently in the fume hood for about 15-20 minutes to ensure the reaction goes to completion.

    • Cool the mixture in an ice bath. The product, 4-acetamidobenzenesulfonamide, will precipitate.

    • Collect the product by vacuum filtration and wash with cold water.

  • Step 3: Hydrolysis of the Amide Group

    • Transfer the 4-acetamidobenzenesulfonamide to a round-bottom flask.

    • Add 20 mL of dilute hydrochloric acid (e.g., 3M HCl).

    • Heat the mixture under reflux for 30-45 minutes to hydrolyze the acetamido group to an amino group.

    • Allow the solution to cool. The product, sulfanilamide, will be in its protonated, soluble form (as the hydrochloride salt).

  • Step 4: Isolation and Purification

    • After cooling, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the solution is slightly alkaline (check with pH paper).

    • Sulfanilamide will precipitate out as a white solid.

    • Cool the mixture thoroughly in an ice bath to maximize precipitation.

    • Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from hot water.

Sulfanilamide_Synthesis_Workflow Start Acetanilide Step1 Chlorosulfonation (Add ClSO3H, Ice Bath) Start->Step1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride (Precipitate) Step1->Intermediate1 Step2 Amination (Add conc. NH4OH, Heat) Intermediate1->Step2 Intermediate2 4-Acetamidobenzenesulfonamide (Precipitate) Step2->Intermediate2 Step3 Hydrolysis (Add dilute HCl, Reflux) Intermediate2->Step3 Intermediate3 Sulfanilamide Hydrochloride (in solution) Step3->Intermediate3 Step4 Neutralization & Isolation (Add NaHCO3) Intermediate3->Step4 FinalProduct Sulfanilamide (Final Product) Step4->FinalProduct Purify Recrystallization (Hot Water) FinalProduct->Purify

Caption: Experimental workflow for the synthesis of sulfanilamide.

Modern Era and Novel Developments

Despite the discovery of more potent antibiotics like penicillin, sulfonamides remain clinically relevant.[11] A key development was the introduction of combination therapy, most notably trimethoprim-sulfamethoxazole (co-trimoxazole). Trimethoprim inhibits a later step in the folate pathway (dihydrofolate reductase), creating a sequential blockade that is often synergistic and bactericidal, and can help mitigate the development of resistance.[11][18]

Contemporary research continues to explore the sulfonamide scaffold. Novel derivatives are being investigated for activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[10][11][19] Furthermore, the sulfonamide moiety is a key component in the design of modern drugs targeting a range of diseases, including novel anticancer agents that inhibit pathways like epidermal growth factor receptor (EGFR) tyrosine kinase.[3]

Conclusion

From their revolutionary beginnings as the first systemic antibacterials to their enduring role as a versatile scaffold in modern drug discovery, sulfonamides hold a unique and pivotal place in the history of medicine. The initial discovery not only saved countless lives but also laid the conceptual and regulatory groundwork for the pharmaceutical industry. The continued development of novel sulfonamide-based compounds for antibacterial, antidiabetic, diuretic, and anticancer applications underscores the remarkable and lasting legacy of this foundational class of synthetic drugs. Their history serves as a powerful example of how a single chemical scaffold can be systematically modified to address a multitude of human diseases.

References

Preliminary Biological Screening of Sulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities. This document outlines the common screening methodologies, presents quantitative data from various studies, and details the underlying signaling pathways.

Antibacterial Screening

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a significant scaffold in the development of new antibacterial drugs. Their primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

The antibacterial efficacy of sulfonamide derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Sulfonamide Derivative 1a Staphylococcus aureus ATCC 25923256[1]
Sulfonamide Derivative 1b Staphylococcus aureus ATCC 2592364[1]
Sulfonamide Derivative 1c Staphylococcus aureus ATCC 25923128[1]
Sulfonamide Derivative 1d Staphylococcus aureus ATCC 2592364[1]
Thienopyrimidine-sulfamethoxazole hybrid 8iii Staphylococcus aureus250[2]
Thienopyrimidine-sulfamethoxazole hybrid 8iii Escherichia coli125[2]
Sulfonamide Derivative I Staphylococcus aureus ATTCC 2921332[3]
Sulfonamide Derivative II Staphylococcus aureus ATTCC 2921364[3]
Sulfonamide Derivative III Staphylococcus aureus ATTCC 29213128[3]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening technique to assess the antibacterial activity of new compounds.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer

  • Micropipettes

  • Test sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test sulfonamide derivative solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Signaling Pathway: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Antifungal Screening

Certain sulfonamide derivatives have demonstrated efficacy against various fungal pathogens. The screening methods are similar to those used for antibacterial testing, with adjustments for fungal growth conditions.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Thienopyrimidine-sulfadiazine hybrid 4ii Candida albicans62.5[2]
Thienopyrimidine-sulfadiazine hybrid 4ii Candida parapsilosis125[2]
Thienopyrimidine-sulfamethoxazole hybrid 8iii Candida albicans31.25[2]
Thienopyrimidine-sulfamethoxazole hybrid 8iii Candida parapsilosis62.5[2]
Arylsulfonamide 3 Candida albicans ATCC 10531125-1000[4]
Arylsulfonamide 3 Candida parapsilosis ATCC 22019125-1000[4]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • Fungal cultures (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test sulfonamide derivatives

  • Positive control (standard antifungal drug)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing RPMI-1640 medium.

  • Prepare a fungal inoculum and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Add the fungal inoculum to each well, except for the negative control wells.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that shows no visible growth.

Experimental Workflow: Antifungal Broth Microdilution

Antifungal_Broth_Microdilution start Start prepare_compounds Prepare Serial Dilutions of Sulfonamide Derivatives in 96-well Plate start->prepare_compounds inoculate Inoculate Plates with Fungal Suspension prepare_compounds->inoculate prepare_inoculum Prepare and Standardize Fungal Inoculum prepare_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric Reading) incubate->read_results end End read_results->end

Caption: Workflow for determining antifungal MIC using broth microdilution.

Anticancer Screening

The anticancer potential of sulfonamide derivatives is a rapidly growing area of research. These compounds have been shown to target various pathways involved in cancer cell proliferation and survival.

Data Presentation: Half-maximal Inhibitory Concentration (IC50) of Sulfonamide Derivatives

The potency of anticancer compounds is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DerivativeCell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a )HeLa (Cervical Cancer)10.9 ± 1.01[5]
N-ethyl toluene-4-sulphonamide (8a )MDA-MB-231 (Breast Cancer)19.22 ± 1.67[5]
N-ethyl toluene-4-sulphonamide (8a )MCF-7 (Breast Cancer)12.21 ± 0.93[5]
2,5-Dichlorothiophene-3-sulphonamide (8b )HeLa (Cervical Cancer)7.2 ± 1.12[5]
2,5-Dichlorothiophene-3-sulphonamide (8b )MDA-MB-231 (Breast Cancer)4.62 ± 0.13[5]
2,5-Dichlorothiophene-3-sulphonamide (8b )MCF-7 (Breast Cancer)7.13 ± 0.13[5]
Sulfonamide DerivativeMDA-MB-468 (Breast Cancer)< 30[6]
Sulfonamide DerivativeMCF-7 (Breast Cancer)< 128[6]
Sulfonamide DerivativeHeLa (Cervical Cancer)< 360[6]
Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Bcl-2 Family and Apoptosis

Some sulfonamide derivatives exert their anticancer effects by modulating the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).

Bcl2_Apoptosis_Pathway cluster_pro_survival Pro-survival cluster_pro_apoptotic Pro-apoptotic Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Sulfonamide Sulfonamide Derivative Sulfonamide->Bcl2 Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sulfonamides can inhibit pro-survival Bcl-2 proteins, leading to apoptosis.

Anti-inflammatory Screening

Sulfonamide-containing molecules, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Data Presentation: Inhibitory Concentration (IC50) of Sulfonamide Derivatives
Compound/DerivativeTargetIC50 (µM)Reference
8-quinolinesulfonamide 3l NO production2.61 ± 0.39
8-quinolinesulfonamide 3l TNF-α production9.74 ± 0.85
8-quinolinesulfonamide 3l IL-1β production12.71 ± 1.34
Ethyl pyrazole derivative 23c Nitric oxide release0.63
Ethyl pyrazole derivative 21d Prostaglandin E2 production0.52
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test sulfonamide derivatives

  • Positive control (e.g., celecoxib)

  • Detection reagent (e.g., a fluorometric probe)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the COX-2 enzyme and reaction buffer in a 96-well plate.

  • Add the test sulfonamide derivatives at various concentrations to the wells. Include positive and negative controls.

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2).

  • The detection reagent reacts with PGG2 to produce a fluorescent signal.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 and Inflammation

COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Conversion Sulfonamide Sulfonamide Derivative (COX-2 Inhibitor) Sulfonamide->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Caption: COX-2 inhibitors block the production of prostaglandins, reducing inflammation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane-1-sulfonamide analogues and related structures, focusing on their synthesis, potential pharmacological activities, and structure-activity relationships (SAR). While specific quantitative data for this exact class of compounds is not extensively available in publicly accessible literature, this guide extrapolates from the broader family of sulfonamides to provide a foundational understanding for researchers in drug discovery and development.

Core Structure and Rationale

The core structure of interest is this compound, which features a neopentyl group attached to the sulfonyl moiety. This bulky, sterically hindered group can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Analogues are typically generated by substituting the sulfonamide nitrogen with various aryl, heteroaryl, or alkyl groups to modulate biological activity and pharmacokinetic profiles.

Synthesis of this compound Analogues

The synthesis of N-substituted 2,2-dimethylbutane-1-sulfonamides generally follows a two-step process: the preparation of the sulfonyl chloride intermediate, followed by its reaction with a primary or secondary amine.

Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride

The key intermediate, 2,2-dimethylbutane-1-sulfonyl chloride, can be synthesized from the corresponding thiol, 2,2-dimethylbutane-1-thiol, through oxidative chlorination.

Experimental Protocol: Synthesis of 2,2-Dimethylbutane-1-sulfonyl Chloride

  • Materials: 2,2-Dimethylbutane-1-thiol, chlorine gas, acetic acid, water.

  • Procedure:

    • A solution of 2,2-dimethylbutane-1-thiol in a mixture of acetic acid and water is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

    • The solution is cooled to 0-5 °C in an ice bath.

    • Chlorine gas is bubbled through the solution at a controlled rate while maintaining the temperature below 10 °C.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

    • Upon completion, the reaction mixture is poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-dimethylbutane-1-sulfonyl chloride.

    • The crude product can be purified by vacuum distillation.

Synthesis of N-Substituted 2,2-Dimethylbutane-1-sulfonamides

The final analogues are synthesized by reacting the sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base.

Experimental Protocol: General Synthesis of N-Aryl/Heterocyclic 2,2-Dimethylbutane-1-sulfonamides

  • Materials: 2,2-Dimethylbutane-1-sulfonyl chloride, desired aryl or heterocyclic amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • The aryl or heterocyclic amine is dissolved in the aprotic solvent in a round-bottom flask.

    • The base (1.1 to 1.5 equivalents) is added to the solution.

    • A solution of 2,2-dimethylbutane-1-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the amine solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with reaction progress monitored by TLC.

    • Once the reaction is complete, the mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation Thiol 2,2-Dimethylbutane-1-thiol OxidativeChlorination Oxidative Chlorination (e.g., Cl2, AcOH/H2O) Thiol->OxidativeChlorination SulfonylChloride 2,2-Dimethylbutane-1-sulfonyl Chloride OxidativeChlorination->SulfonylChloride Sulfonamide N-Substituted This compound SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (Aryl, Heterocyclic, Alkyl) Amine->Sulfonamide Base Base (e.g., Pyridine, Et3N) Base->Sulfonamide Anticancer_Pathway cluster_cell Cancer Cell Sulfonamide 2,2-Dimethylbutane-1- sulfonamide Analogue Target Molecular Target (e.g., Carbonic Anhydrase IX, Tubulin, Kinase) Sulfonamide->Target Inhibition Signaling Oncogenic Signaling Pathway Target->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Antibacterial_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Sulfonamide 2,2-Dimethylbutane-1- sulfonamide Analogue Sulfonamide->DHPS Competitive Inhibition Growth Bacterial Growth and Replication Folate->Growth

A Technical Guide to Determining the Solubility Profile of Novel Sulfonamides: A Methodological Approach for 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The physicochemical properties of sulfonamides, such as their pKa and hydrophobicity, play a significant role in their solubility and biological activity.[1] The solubility of sulfonamides can be influenced by the solvent system, with binary and ternary solvent mixtures sometimes showing solubility maxima that are not observed in single solvents.[2]

Data Presentation: Quantitative Solubility of 2,2-Dimethylbutane-1-sulfonamide

A systematic representation of solubility data is crucial for comparative analysis and for building predictive models. The following table structure is recommended for presenting quantitative solubility data for this compound in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Methanol25HPLC
Ethanol25HPLC
1-Propanol25HPLC
Acetone25HPLC
Chloroform25HPLC
Dioxane25HPLC
Dimethylacetamide25HPLC
Water25HPLC
Add other solvents
Methanol37HPLC
Ethanol37HPLC
Add other solvents

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on well-defined experimental protocols. The following are common methods for determining the solubility of organic compounds like sulfonamides.

Shake-Flask Method

The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4] The rate of dissolution decreases as the solution approaches saturation, so allowing adequate time is critical.[4]

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry.[3][4]

  • Data Recording: The experiment should be performed in triplicate to ensure the reliability of the results.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are particularly useful in early drug discovery.

a) Miniaturized Shake-Flask Method: This is a scaled-down version of the traditional method, often performed in 96-well plates.

Methodology:

  • A small, known amount of the compound is dispensed into the wells of a 96-well plate.

  • A known volume of each solvent is added to the wells.

  • The plate is sealed and agitated at a constant temperature.

  • After an appropriate incubation period, the concentration of the dissolved compound is determined, often using automated liquid handling and analytical systems like HPLC-MS or UV plate readers.

b) Turbidimetric Solubility Assay: This method determines the kinetic solubility by identifying the concentration at which the compound precipitates from a solution.

Methodology:

  • A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

  • Aliquots of the stock solution are added to an array of aqueous or organic solvent buffers in a microplate.

  • The plate is incubated, and the turbidity (light scattering) is measured over time using a plate reader. The concentration at which precipitation occurs is determined.

Logical Workflow for Solubility Profile Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility profile of a new chemical entity like this compound.

Solubility_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_quant Phase 2: Quantitative Determination cluster_analysis Phase 3: Analysis & Modeling cluster_application Phase 4: Application start Start: Obtain Pure Compound (this compound) qual_sol Qualitative Solubility Assessment (e.g., in water, acid, base) start->qual_sol Characterize basic properties solvent_select Select Range of Organic Solvents (Polar, Non-polar, Aprotic, Protic) qual_sol->solvent_select Guide solvent choice shake_flask Equilibrium Solubility (Shake-Flask Method) solvent_select->shake_flask For key solvents hts Kinetic Solubility (High-Throughput Screening) solvent_select->hts For broad screening temp_effect Investigate Temperature Effects (e.g., 25°C and 37°C) shake_flask->temp_effect hts->temp_effect data_table Tabulate Quantitative Data (mg/mL, mol/L) temp_effect->data_table Compile results structure_activity Structure-Solubility Relationship Analysis data_table->structure_activity predictive_model Develop Predictive Solubility Models (e.g., using Hildebrand solubility parameters) data_table->predictive_model formulation Inform Pre-formulation Studies structure_activity->formulation predictive_model->formulation dev_strategy Guide Drug Development Strategy formulation->dev_strategy

Caption: Workflow for Determining and Applying the Solubility Profile of a Novel Compound.

Conclusion

While specific experimental data for the solubility of this compound is not currently available, this technical guide provides a robust framework for researchers to systematically determine and analyze its solubility profile in various organic solvents. By employing standardized methods like the shake-flask technique and organizing the data in a clear, tabular format, scientists can generate the critical information needed for further drug development. The provided workflow offers a logical progression from initial screening to the application of solubility data in formulation and development strategies. Understanding the factors that influence solubility, such as solvent polarity and temperature, is essential for successfully advancing new chemical entities through the development pipeline.

References

Predicted Bioactivity of 2,2-Dimethylbutane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 2,2-Dimethylbutane-1-sulfonamide. In the absence of direct experimental data, this document outlines a predictive framework based on the well-established and diverse biological activities of the sulfonamide class of compounds. We explore potential therapeutic applications by examining common molecular targets of sulfonamides, including those relevant to antimicrobial, anti-inflammatory, and anticancer therapies. This guide details the in silico methodologies that form the basis of these predictions and provides standardized experimental protocols for the future validation of these hypotheses. All predictive data herein is presented for illustrative purposes to guide further research.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in drug discovery and development. Compounds bearing this moiety, known as sulfonamides, were first introduced as antibacterial agents and have since demonstrated a remarkable breadth of pharmacological activities.[1][2][3] The versatility of the sulfonamide scaffold allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide array of therapeutic applications.

Known biological activities of sulfonamide derivatives include:

  • Antibacterial: By acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][4][5][]

  • Anti-inflammatory: Primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[7][8]

  • Anticancer: Often linked to the inhibition of carbonic anhydrase (CA) isozymes that are overexpressed in tumors.[9][10]

  • Diuretic: Through the inhibition of carbonic anhydrase in the kidneys.

  • Antiviral, Antifungal, and Anticonvulsant activities.

Given this chemical precedent, it is plausible that this compound may exhibit activity against one or more of these established sulfonamide targets.

In Silico Bioactivity Prediction

To predict the bioactivity of a novel compound like this compound, a variety of computational, or in silico, methods are employed. These techniques leverage existing biological data to build predictive models, thereby streamlining the drug discovery process.

A typical in silico workflow for bioactivity prediction is as follows:

G cluster_0 In Silico Prediction cluster_1 Experimental Validation A Compound Structure (this compound) B Molecular Descriptors Calculation (e.g., 2D, 3D fingerprints) A->B C Target Prediction (e.g., Similarity searching, Machine Learning) B->C D Molecular Docking (Binding pose and affinity prediction) C->D E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Prioritized List of Predicted Activities E->F G Compound Synthesis F->G Select best candidates H In Vitro Assays (e.g., Enzyme Inhibition) G->H I Cell-Based Assays H->I J Lead Optimization I->J

Figure 1: In Silico Prediction and Experimental Validation Workflow.

This workflow begins with the chemical structure of the compound and uses computational models to predict its biological targets and properties, which are then validated through experimental assays.

Predicted Bioactivity Profile of this compound

Based on the common targets of sulfonamides, we present a hypothetical predicted bioactivity profile for this compound. The following table summarizes these predictions with hypothetical quantitative data.

Target EnzymePredicted ActivityPredicted IC₅₀ (μM)Therapeutic Area
Dihydropteroate Synthase (DHPS)Inhibition15.2Antibacterial
Carbonic Anhydrase II (CA-II)Inhibition8.7Diuretic, Antiglaucoma
Carbonic Anhydrase IX (CA-IX)Inhibition5.4Anticancer
Cyclooxygenase-2 (COX-2)Inhibition12.5Anti-inflammatory

Note: The data presented in this table is purely hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual bioactivity of this compound.

Potential Signaling Pathway Modulation: Bacterial Folic Acid Synthesis

A primary mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid (folate) synthesis pathway, which is essential for bacterial survival.[4][11] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate THF Tetrahydrofolate DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines One-carbon transfers Sulfonamide This compound (Predicted Inhibitor) Sulfonamide->DHPS Competitive Inhibition

References

Safety and Handling Precautions for 2,2-Dimethylbutane-1-sulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Dimethylbutane-1-sulfonamide is a chemical compound intended for laboratory use only.[1] As with any chemical, particularly those with limited safety data, it is crucial to handle it with the utmost care and to be aware of potential hazards. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing on general chemical safety practices and information on related compounds.

Chemical and Physical Properties

Limited information is available for the specific physical and chemical properties of this compound. The known properties are summarized below.

PropertyValue
Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol [1]
CAS Number 1566355-58-5[1]

Note: Properties such as boiling point, melting point, flash point, and solubility are not currently available in public resources.

Hazard Identification and General Precautions for Sulfonamides

While specific hazards for this compound are not documented, the sulfonamide functional group is associated with certain health risks. The primary concern with sulfonamide-containing drugs is the potential for hypersensitivity reactions.

Hazard ClassDescriptionGeneral Precautions
Hypersensitivity Sulfonamides are known to cause allergic reactions, which can range from mild skin rashes to severe and life-threatening conditions such as Stevens-Johnson syndrome.[2]Avoid inhalation of dust or aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Skin Irritation Similar compounds can cause skin irritation upon contact.Wear protective gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Direct contact with the eyes is likely to cause irritation.Wear safety glasses or goggles.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handle in a well-ventilated area or fume hood to minimize dust generation.
Aquatic Toxicity Some related compounds are toxic to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of waste according to local regulations.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

  • Always work in a well-ventilated area, such as a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Use non-sparking tools and ground all equipment when handling flammable solvents that may be used with this compound.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, follow these first-aid guidelines:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: A General Framework for Risk Assessment

Due to the lack of specific experimental data, a detailed protocol for this compound cannot be provided. However, a general workflow for conducting a risk assessment for a novel or uncharacterized compound is presented below.

RiskAssessmentWorkflow cluster_planning Planning and Information Gathering cluster_assessment Hazard and Risk Assessment cluster_control Control Measures and Procedures cluster_review Review and Documentation A Identify Compound (this compound) B Search for Specific SDS and Literature Data A->B C Identify Data Gaps B->C D Evaluate Analogous Compounds (e.g., other sulfonamides) C->D E Assess Potential Hazards (Health, Physical, Environmental) D->E F Evaluate Exposure Potential (Route, Duration, Frequency) E->F G Characterize Risk F->G H Develop Safe Handling Procedures (SOP) G->H I Define PPE Requirements H->I J Establish Emergency Procedures I->J K Plan for Waste Disposal J->K L Document Risk Assessment K->L M Review and Update as Needed L->M

Caption: Risk assessment workflow for handling uncharacterized compounds.

Potential Signaling Pathway of Sulfonamide Hypersensitivity

While the exact mechanism for this compound is unknown, the general pathway for sulfonamide hypersensitivity involves the metabolism of the drug and subsequent immune response.

SulfonamideHypersensitivity cluster_metabolism Metabolism cluster_immune_response Immune Response A Sulfonamide Drug B Metabolism in Liver (e.g., Cytochrome P450) A->B Ingestion/ Exposure C Formation of Reactive Metabolites (e.g., Nitroso derivative) B->C D Haptenation: Reactive metabolite binds to proteins C->D E Antigen Presenting Cells (APCs) process the hapten-protein complex D->E F T-Cell Activation and Proliferation E->F G Release of Cytokines and Inflammatory Mediators F->G H Clinical Manifestations (Rash, Fever, etc.) G->H

Caption: Generalized pathway of sulfonamide-induced hypersensitivity.

Conclusion

The safe handling of this compound requires a cautious approach due to the lack of specific safety data. Researchers must rely on the general principles of chemical safety, information on the sulfonamide class of compounds, and a thorough, documented risk assessment. The use of appropriate personal protective equipment and engineering controls is paramount to minimize exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2,2-Dimethylbutane-1-sulfonamide, a compound of interest in medicinal chemistry and drug development. The described method is a one-pot synthesis starting from the corresponding thiol, 2,2-dimethylbutane-1-thiol. This approach involves the in-situ generation of a sulfonyl chloride intermediate, which is subsequently reacted with an amine to yield the desired sulfonamide.[1][2] This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.[1][3]

General Reaction Scheme

The synthesis of this compound from 2,2-dimethylbutane-1-thiol can be achieved in a one-pot two-step process. First, the thiol is oxidized to the corresponding sulfonyl chloride. This is immediately followed by the addition of an amine, which displaces the chloride to form the sulfonamide.

Step 1: Oxidation of Thiol to Sulfonyl Chloride R-SH + Oxidizing Agent → R-SO₂Cl

Step 2: Amination of Sulfonyl Chloride R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Where R = 2,2-dimethylbutyl and R'R''NH is the desired amine.

Experimental Protocol

This protocol is adapted from established methods for the one-pot synthesis of sulfonamides from thiols using N-Chlorosuccinimide (NCS) as the oxidizing agent.[1][4]

Materials and Reagents:

  • 2,2-Dimethylbutane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBAC)

  • Ammonia (or desired primary/secondary amine)

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylbutane-1-thiol (1.0 equiv), tetrabutylammonium chloride (3.0 equiv), and deionized water (2.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the thiol).

  • Oxidation: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add N-Chlorosuccinimide (3.0 equiv) portion-wise over 5-10 minutes.

  • Reaction Monitoring (Oxidation): Allow the reaction to stir at room temperature for 20-30 minutes. The formation of the sulfonyl chloride can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present or by quenching a small aliquot with an amine and analyzing the product.

  • Amination: To the same flask containing the in-situ generated sulfonyl chloride, add the desired amine (e.g., a solution of ammonia in a suitable solvent, or a primary/secondary amine) (4.0 equiv).

  • Reaction Monitoring (Amination): Stir the reaction mixture at room temperature for an additional 20-60 minutes. Monitor the consumption of the sulfonyl chloride intermediate by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following table presents representative data for the synthesis of various sulfonamides from aliphatic and aromatic thiols using a similar one-pot NCS-mediated protocol.[4] This data can be used to estimate the expected yield and reaction times for the target compound.

EntryThiolAmineReaction Time (min)Yield (%)
11-ButanethiolBenzylamine2095
2BenzylthiolBenzylamine2098
3ThiophenolMorpholine2096
44-MethylthiophenolAmmonia2094
51-DodecanethiolDiethylamine2592

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

experimental_workflow cluster_reagents Starting Materials & Reagents cluster_synthesis One-Pot Synthesis cluster_purification Workup & Purification reagent reagent process process product product thiol 2,2-Dimethylbutane-1-thiol oxidation Oxidation to Sulfonyl Chloride thiol->oxidation ncs NCS, TBAC, H2O ncs->oxidation amine Amine (e.g., NH3) amination Amination amine->amination oxidation->amination In-situ workup Aqueous Workup & Extraction amination->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway (Logical Relationship)

The logical relationship in this synthesis is a sequential, two-step reaction occurring in a single pot.

logical_relationship start start intermediate intermediate final final reagent reagent A 2,2-Dimethylbutane-1-thiol B 2,2-Dimethylbutane-1-sulfonyl chloride (Intermediate) A->B Oxidation C This compound B->C Amination R1 Oxidizing Agent (e.g., NCS) R1->A R2 Amine R2->B

Caption: Reaction pathway from thiol to sulfonamide.

References

Application Note: Analytical Characterization of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylbutane-1-sulfonamide is a chemical compound of interest in various research and development sectors. Its proper characterization is crucial for quality control, regulatory submission, and understanding its chemical properties. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, including chromatographic and spectroscopic techniques.

Chromatographic Analysis: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is typically employed for this purpose.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 220 nm

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (t R )12.5 min
Purity (Area %)99.5%
Tailing Factor1.1
Theoretical Plates> 5000

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase A & B C Set Chromatographic Conditions A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Purity F->G Spectro_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Dissolve Sample in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS IR Infrared Spectroscopy Prep->IR Analysis Combine Spectroscopic Data NMR->Analysis MS->Analysis IR->Analysis Structure Confirm Structure of This compound Analysis->Structure

Application Note: Mass Spectrometric Analysis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the anticipated mass spectrometric behavior of 2,2-Dimethylbutane-1-sulfonamide and provides a general protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is not widely available, this document infers its fragmentation pattern based on established principles of sulfonamide and alkyl group mass spectrometry. The described methods are intended to guide researchers in developing analytical protocols for this and structurally similar compounds.

Introduction

Sulfonamides are a class of synthetic compounds with various applications, including pharmaceuticals and herbicides. Their characterization is crucial for drug development, metabolism studies, and environmental monitoring. Mass spectrometry, particularly coupled with liquid chromatography, is a powerful tool for the sensitive and selective analysis of sulfonamides.[1][2] This note focuses on the predicted mass spectrometric analysis of this compound, a compound featuring a sulfonamide functional group attached to a neohexyl (2,2-dimethylbutyl) alkyl chain.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be influenced by both the sulfonamide moiety and the branched alkyl group. Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of sulfonamides.[3][4]

The fragmentation of sulfonamides is well-documented and often involves the cleavage of the S-N bond, as well as rearrangements.[2][5] Common product ions observed in the tandem mass spectra of many sulfonamides include those at m/z 156, 108, and 92.[5][6] Additionally, the loss of sulfur dioxide (SO2), a neutral loss of 64 Da, is a known fragmentation pathway for some sulfonamides.[7][8]

The 2,2-dimethylbutyl group is expected to fragment in a manner characteristic of branched alkanes, primarily forming stable carbocations. The most stable carbocation from this group would be the tert-butyl cation at m/z 57. The fragmentation of 2,2-dimethylbutane itself shows a base peak at m/z 57.[9][10]

Based on these principles, a proposed fragmentation pathway for protonated this compound ([M+H]⁺) is outlined below.

Proposed Fragmentation Pathway Diagram

G Proposed ESI-MS/MS Fragmentation of this compound cluster_frags Primary Fragments cluster_alkyl_frags Alkyl Chain Fragments mol [M+H]⁺ This compound m/z = 180.1 frag1 [C6H13]⁺ m/z = 85.1 mol->frag1 - SO2NH2 frag2 [M+H - SO2]⁺ m/z = 116.1 mol->frag2 - SO2 frag3 [SO2NH2]⁺ m/z = 80.0 mol->frag3 - C6H13 frag1_1 [C4H9]⁺ m/z = 57.1 (tert-butyl cation) frag1->frag1_1 - C2H4 frag1_2 [C3H7]⁺ m/z = 43.1 frag1->frag1_2 - C3H6

Caption: Proposed fragmentation pathway of protonated this compound.

Tabulated Quantitative Data

The following table summarizes the predicted major ions for this compound in a positive ion ESI-MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure/Loss
180.1116.1[M+H - SO₂]⁺
180.185.1[C₆H₁₃]⁺ (Neohexyl cation)
180.180.0[SO₂NH₂]⁺
180.157.1[C₄H₉]⁺ (tert-butyl cation)
180.143.1[C₃H₇]⁺ (propyl cation)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound in a research setting. Optimization may be required for specific matrices.

Sample Preparation (Solid-Phase Extraction)

For complex matrices such as biological fluids or environmental samples, solid-phase extraction (SPE) is recommended for sample clean-up and concentration.[3][11]

  • Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions: Based on the predicted fragmentation, potential MRM transitions to monitor would be 180.1 > 116.1, 180.1 > 85.1, and 180.1 > 57.1. The most intense and specific transition should be used for quantification.

Experimental Workflow Diagram

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection spe Solid-Phase Extraction (SPE) sample->spe reconstitute Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (ESI+) lc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the outlined LC-MS/MS protocol are based on the well-established behavior of similar chemical structures. Researchers and drug development professionals can use this information to develop and validate robust analytical methods for this and related compounds. It is important to note that experimental verification of the proposed fragmentation pathways is necessary.

References

Application Notes and Protocols for 2,2-Dimethylbutane-1-sulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2-Dimethylbutane-1-sulfonamide as a chemical intermediate in organic synthesis and drug discovery. While specific literature on this compound is limited, its structural features suggest its utility in the synthesis of a variety of molecular scaffolds. The protocols provided are based on well-established methodologies for analogous primary sulfonamides and serve as a starting point for reaction development.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Spectroscopic data are predicted based on characteristic values for sulfonamides and the specific alkyl fragment.

PropertyValueSource/Notes
CAS Number 1566355-58-5Commercial Supplier Data
Molecular Formula C₆H₁₅NO₂SCalculated
Molecular Weight 165.26 g/mol Calculated
Appearance White to off-white solid (predicted)Based on similar aliphatic sulfonamides
Melting Point Not availableExpected to be a low-melting solid
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely has low solubility in water.General solubility of sulfonamides.[1]
¹H NMR (predicted) δ (ppm): 4.7 (s, 2H, NH₂), 2.9 (s, 2H, CH₂), 0.9 (s, 9H, C(CH₃)₃)Predicted chemical shifts in CDCl₃
¹³C NMR (predicted) δ (ppm): 58 (CH₂), 32 (C(CH₃)₃), 29 (C(CH₃)₃)Predicted chemical shifts in CDCl₃
IR (predicted) ν (cm⁻¹): 3400-3200 (N-H stretch), 1350-1310 and 1160-1120 (S=O stretch)Characteristic IR absorptions for sulfonamides.[2]
Mass Spec (EI) m/z (relative intensity): 165 (M⁺, low), 108 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺, base peak)Predicted fragmentation pattern

Applications as a Chemical Intermediate

The primary sulfonamide group is a versatile functional handle for the synthesis of more complex molecules. The sterically hindered neopentyl-like backbone of this compound can impart unique solubility and metabolic stability profiles to the final products.

Synthesis of N-Substituted Sulfonamides

The most common application of primary sulfonamides is in the synthesis of N-substituted derivatives. These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile.

N-alkylation introduces alkyl groups onto the sulfonamide nitrogen, a common motif in various bioactive molecules.

dot

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_sulfonamide This compound reaction_step 1. Deprotonation 2. Nucleophilic Attack start_sulfonamide->reaction_step start_base Base (e.g., NaH, K₂CO₃) start_base->reaction_step start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_step workup_step Aqueous Work-up reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-Alkyl-2,2-dimethylbutane- 1-sulfonamide purification_step->final_product

Caption: Workflow for N-alkylation.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-arylation provides access to N-aryl sulfonamides, a privileged scaffold in medicinal chemistry. The Buchwald-Hartwig cross-coupling reaction is a powerful method for this transformation.

dot

N_Arylation_Pathway sulfonamide 2,2-Dimethylbutane- 1-sulfonamide product N-Aryl-2,2-dimethylbutane- 1-sulfonamide sulfonamide->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) reagents->product

Caption: N-Arylation via Buchwald-Hartwig coupling.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.2 eq.), aryl halide (Ar-X, 1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of Sulfonylureas

Primary sulfonamides can react with isocyanates to form sulfonylureas, a class of compounds known for their applications as herbicides and antidiabetic agents.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, THF).

  • Base Addition: Add a non-nucleophilic base (e.g., DBU, 1.1 eq.) and stir for 10 minutes at room temperature.

  • Isocyanate Addition: Add the isocyanate (R-N=C=O, 1.05 eq.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting sulfonamide is consumed (monitor by TLC or LC-MS).

  • Work-up: If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The sulfonamide functional group is a key component in a wide range of FDA-approved drugs.[3] It can act as a hydrogen bond donor and acceptor, and its geometry is similar to that of a carboxylate group, allowing it to function as a non-classical bioisostere. The 2,2-dimethylbutyl group can enhance lipophilicity and potentially improve metabolic stability by blocking sites of oxidation.

Derivatives of this compound could be explored for various therapeutic targets, including:

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group for this enzyme class.

  • Antimicrobial Agents: As a scaffold for new sulfa drugs.

  • Kinase Inhibitors: The sulfonamide can be a key pharmacophore for interacting with the hinge region of kinases.

  • Anti-inflammatory Agents: As building blocks for COX-2 inhibitors or other anti-inflammatory targets.

The synthesis of libraries based on the this compound core, using the protocols outlined above, would be a viable strategy in early-stage drug discovery programs.

Disclaimer: The protocols provided are exemplary and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 2,2-Dimethylbutane-1-sulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2,2-Dimethylbutane-1-sulfonamide, a novel aliphatic sulfonamide, as a versatile building block in organic synthesis. While specific literature on this compound is not currently available, this guide presents hypothetical yet plausible synthetic routes and applications based on well-established methodologies for analogous sulfonamides. The protocols detailed herein are designed to serve as a practical starting point for researchers interested in exploring the utility of this and similar sterically hindered aliphatic sulfonamides in the development of new chemical entities.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry and organic synthesis, valued for their diverse biological activities and their utility as synthetic intermediates.[1][2] The introduction of sterically demanding aliphatic groups can significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This compound, with its neopentyl-like structure, presents an intriguing building block for introducing such a sterically hindered moiety. This document outlines a proposed synthesis of this novel sulfonamide and explores its potential applications as a synthetic precursor.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned starting from the corresponding Grignard reagent and a sulfur dioxide surrogate, followed by oxidative amination. This approach avoids the direct use of potentially unstable sulfonyl chlorides.[3][4]

G A 1-Bromo-2,2-dimethylbutane B 2,2-Dimethylbutylmagnesium bromide (Grignard Reagent) A->B Mg, THF D Magnesium Sulfinate Salt B->D 1. Add to C C DABSO (SO2 Surrogate) C->D G This compound D->G 2. Add E, F E Sodium Hypochlorite (Bleach) E->G F Ammonia F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-2,2-dimethylbutane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • Aqueous Ammonia (28-30%)

  • Sodium Hypochlorite solution (bleach, ~5-6%)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 1-bromo-2,2-dimethylbutane (1.0 eq) in anhydrous THF via an addition funnel to initiate the Grignard reaction.

  • Once the reaction has initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, prepare a slurry of DABSO (0.6 eq) in anhydrous THF at -40 °C.

  • Slowly add the prepared Grignard reagent to the DABSO slurry, maintaining the temperature at -40 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, mix aqueous ammonia (5 eq) and sodium hypochlorite solution (3 eq) at 0 °C.

  • Slowly add the sulfinate salt mixture to the ammonia/bleach solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Hypothetical Characterization Data
ParameterValue
Yield 75%
Appearance White crystalline solid
Melting Point 85-87 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.25 (s, 2H, NH₂), 3.05 (s, 2H, CH₂SO₂), 1.05 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 60.1 (CH₂SO₂), 32.5 (C(CH₃)₃), 29.8 (C(CH₃)₃)
IR (KBr, cm⁻¹) ν 3350, 3250 (N-H), 2960 (C-H), 1320, 1140 (SO₂)
HRMS (ESI) m/z Calculated for C₆H₁₅NO₂S [M+H]⁺: 166.0896, Found: 166.0895

Applications in Organic Synthesis

This compound can serve as a valuable building block for introducing a sterically hindered aliphatic sulfonamide moiety into a target molecule. Key potential applications include its use in N-alkylation, N-arylation, and as a directing group in C-H activation reactions.

N-Alkylation of this compound

The sulfonamide nitrogen can be readily alkylated to introduce further diversity. A general protocol for N-alkylation using an alkyl halide is provided below.[5]

G A This compound E N-Alkyl-2,2-dimethylbutane-1-sulfonamide A->E B Alkyl Halide (R-X) B->E C Base (e.g., K2CO3) C->E Activates A D Solvent (e.g., DMF) D->E Reaction Medium

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-2,2-dimethylbutane-1-sulfonamide.

Alkyl HalideProductYield (%)
Benzyl bromideN-Benzyl-2,2-dimethylbutane-1-sulfonamide92
Ethyl iodideN-Ethyl-2,2-dimethylbutane-1-sulfonamide85
Propargyl bromideN-Propargyl-2,2-dimethylbutane-1-sulfonamide88

Conclusion

This compound, while not yet described in the literature, holds promise as a valuable building block for introducing a sterically hindered aliphatic sulfonamide moiety. The synthetic and functionalization protocols presented in this document, though hypothetical, are based on well-established and reliable chemical transformations. These application notes provide a solid foundation for researchers to begin exploring the synthesis and utility of this and other novel sulfonamide building blocks in their own research and development programs.

References

Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides from sulfonyl chlorides. Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and effective method for their preparation.[5][6]

Introduction

Sulfonamides, characterized by the -SO₂NH- functional group, have been a cornerstone of pharmaceutical research since the discovery of Prontosil in the 1930s.[7] Their versatility as a scaffold in drug design stems from their ability to act as bioisosteres for amides and their capacity to engage in key hydrogen bonding interactions with biological targets.[8] The synthesis of sulfonamides from sulfonyl chlorides is a fundamental transformation in organic chemistry, offering a reliable route to a diverse array of derivatives. These compounds are crucial intermediates in the development of new therapeutic agents.[2][3]

General Reaction Scheme

The fundamental reaction for the synthesis of sulfonamides involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Experimental Protocols

Several methodologies have been developed for the synthesis of sulfonamides from sulfonyl chlorides, ranging from conventional heating to microwave-assisted and one-pot procedures. Below are detailed protocols for commonly employed methods.

Protocol 1: Conventional Synthesis using a Base in an Organic Solvent

This is the most traditional and widely used method for sulfonamide synthesis.[5][6]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 mmol)

  • Primary or secondary amine (1.0-1.2 mmol)

  • Base (e.g., pyridine, triethylamine (TEA), or sodium hydride) (1.5-2.0 mmol)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Dissolve the amine (1.0-1.2 mmol) and the base (1.5-2.0 mmol) in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of the sulfonyl chloride (1.0 mmol) in the same anhydrous solvent to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by Thin Layer Chromatography - TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[9]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 mmol)

  • Primary or secondary amine (1.0-1.5 mmol)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the sulfonyl chloride (1.0 mmol) and the amine (1.0-1.5 mmol). For solid amines, a minimal amount of a suitable solvent may be added.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature and time.

  • After cooling, dissolve the reaction mixture in an appropriate solvent.

  • Purify the product directly by chromatography or perform an aqueous work-up as described in Protocol 1 before purification.

Protocol 3: One-Pot Synthesis from Carboxylic Acids

A modern approach involves the conversion of aromatic carboxylic acids to sulfonyl chlorides in situ, followed by amination in a one-pot procedure.[8][10][11]

Materials:

  • Aromatic carboxylic acid (1.0 mmol)

  • Copper catalyst and ligands

  • Chlorosulfonylating agent

  • Amine (1.2-1.5 mmol)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the aromatic carboxylic acid (1.0 mmol) in an anhydrous solvent, add the copper catalyst and ligand.

  • Introduce the chlorosulfonylating agent and irradiate with a suitable light source to form the sulfonyl chloride in situ.

  • After the formation of the sulfonyl chloride is complete, add the amine (1.2-1.5 mmol) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data from various synthetic procedures for sulfonamides.

Table 1: Conventional Synthesis of Sulfonamides

Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl chlorideAnilinePyridine--100[5]
Benzenesulfonyl chlorideAnilinePyridine--100[5]
4-Nitrobenzenesulfonyl chlorideAnilinePyridine--100[5]
p-Toluenesulfonyl chloridep-ToluidinePyridine--100[5]
Various aryl sulfonyl chlorides2-Chloro-6,7-dimethoxyquinazolin-4-amineNaHDMF/THF-72-96[5]

Table 2: Microwave-Assisted Sulfonylation of Amines

AmineSulfonylating AgentTime (min)Yield (%)Reference
Anilinep-Toluenesulfonyl chloride397[9]
Various primary and secondary aminesp-Toluenesulfonyl chloride1.5-7Good to Excellent[9]

Table 3: One-Pot Synthesis from Carboxylic Acids

Carboxylic AcidAmineYield (%)Reference
Benzoic acidMorpholine63[11]
Electron deficient acidsVarious amines61-85[11]
3-(Methoxycarbonyl)-BCP-1-carboxylic acidMorpholine63[11]
2-Chloro-6-(trifluoromethyl)nicotinic acidMorpholine65[10]

Mandatory Visualization

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of sulfonamides from sulfonyl chlorides.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product sulfonyl_chloride Sulfonyl Chloride reaction_vessel Reaction in Anhydrous Solvent sulfonyl_chloride->reaction_vessel amine Amine amine->reaction_vessel base Base base->reaction_vessel workup Aqueous Work-up reaction_vessel->workup Quenching extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification sulfonamide Pure Sulfonamide purification->sulfonamide

Caption: General workflow for sulfonamide synthesis.

Signaling Pathway Inhibition by Sulfonamides

Sulfonamides are known to inhibit various signaling pathways implicated in diseases. For instance, they can act as inhibitors of carbonic anhydrase, which is involved in certain cancers.[1][2]

signaling_pathway sulfonamide Sulfonamide Derivative carbonic_anhydrase Carbonic Anhydrase sulfonamide->carbonic_anhydrase Inhibits cellular_process Cellular Proliferation (e.g., in Cancer) carbonic_anhydrase->cellular_process Promotes

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Conclusion

The synthesis of sulfonamides from sulfonyl chlorides remains a highly relevant and versatile method in modern drug discovery. The protocols outlined in this document provide a solid foundation for researchers to synthesize a wide variety of sulfonamide derivatives. The choice of methodology will depend on the specific substrates, desired scale, and available equipment. With ongoing advancements in synthetic methods, the accessibility and diversity of this important class of compounds will continue to expand, fueling the development of new and improved therapeutics.

References

Application Note: Purification of Synthesized 2,2-Dimethylbutane-1-sulfonamide by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of synthesized 2,2-Dimethylbutane-1-sulfonamide using flash column chromatography. Sulfonamides are a critical class of compounds in medicinal chemistry, and achieving high purity is essential for accurate biological evaluation and subsequent drug development. This protocol provides a step-by-step guide for efficient purification, addressing common impurities derived from a typical synthesis route. An alternative recrystallization protocol is also presented.

Introduction

This compound is a synthetic organosulfur compound belonging to the sulfonamide class. The synthesis of such compounds often involves the reaction of a sulfonyl chloride with an amine, a classic method that can result in impurities such as unreacted starting materials and their byproducts.[1] Effective purification is therefore a critical downstream step to ensure the integrity of the final compound for any application. This document outlines a detailed protocol for the purification of this compound using flash column chromatography, a widely used and effective technique for purifying organic compounds.[2][3] Additionally, a recrystallization procedure is provided as a complementary or alternative purification method.[4][5][6]

Synthesis Overview (Hypothetical)

For the purpose of this application note, we will assume this compound was synthesized via the reaction of 2,2-dimethylbutane-1-sulfonyl chloride with ammonia in a suitable solvent.

Reaction: (CH₃)₃CCH₂CH₂SO₂Cl + 2 NH₃ → (CH₃)₃CCH₂CH₂SO₂NH₂ + NH₄Cl

Common Impurities:

  • Unreacted 2,2-dimethylbutane-1-sulfonyl chloride

  • Ammonium chloride (NH₄Cl)

  • Side-reaction products

Chromatographic Purification Protocol

Flash column chromatography is a pressure-driven purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.[2][3]

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Flash chromatography system (or glass column for manual setup)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

Experimental Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Flash Chromatography cluster_analysis Analysis & Final Product synthesis Crude Product (this compound + Impurities) prep Sample Preparation (Dissolve in minimal DCM) synthesis->prep load Column Loading (Dry or Wet) prep->load elute Elution (Hexane/EtOAc Gradient) load->elute collect Fraction Collection elute->collect tlc TLC Analysis collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Evaporation pool->evap pure_product Pure this compound evap->pure_product

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2,2-Dimethylbutane-1-sulfonamide, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust, three-step process commencing from the commercially available 2,2-dimethyl-1-butanol. The protocol is designed to be scalable for pilot plant and industrial production. The key transformations include the bromination of the starting alcohol, subsequent conversion to the corresponding thiol, and a final one-pot oxidative amination to yield the target sulfonamide. This document provides detailed experimental protocols, quantitative data for each step, and workflow visualizations to ensure clarity and reproducibility.

Introduction

Sulfonamides are a critical class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern medicinal chemistry. This compound, with its sterically hindered neohexyl group, offers unique structural properties that can be exploited in the design of novel therapeutic agents. This document outlines a scalable and efficient synthesis of this compound, providing researchers and production chemists with the necessary information for its preparation on a large scale.

Overall Synthetic Scheme

The large-scale synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The process begins with the conversion of 2,2-dimethyl-1-butanol to 1-bromo-2,2-dimethylbutane, followed by the formation of 2,2-dimethylbutane-1-thiol. The final step is a one-pot oxidative chlorination and amination of the thiol to afford the desired product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidative Amination A 2,2-Dimethyl-1-butanol B 1-Bromo-2,2-dimethylbutane A->B PBr3 C 1-Bromo-2,2-dimethylbutane D 2,2-Dimethylbutane-1-thiol C->D 1. Thiourea 2. NaOH(aq) E 2,2-Dimethylbutane-1-thiol F This compound E->F H2O2, SOCl2, NH3(aq)

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, based on representative large-scale procedures for analogous transformations.

Table 1: Reagents and Yields for the Synthesis of 1-Bromo-2,2-dimethylbutane (Step 1)

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume (L)Mass (kg)
2,2-Dimethyl-1-butanol102.1797.871.011.610.0
Phosphorus tribromide (PBr₃)270.6935.890.3712.59.72
Dichloromethane (DCM)84.93--50.066.45
Product
1-Bromo-2,2-dimethylbutane165.07---Expected: 13.5 (83% yield)

Table 2: Reagents and Yields for the Synthesis of 2,2-Dimethylbutane-1-thiol (Step 2)

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume (L)Mass (kg)
1-Bromo-2,2-dimethylbutane165.0760.581.07.610.0
Thiourea76.1260.581.0-4.61
Ethanol (95%)46.07--30.024.3
Sodium Hydroxide40.0090.871.536.0 (in water)3.63
Product
2,2-Dimethylbutane-1-thiol118.24---Expected: 6.4 (90% yield)

Table 3: Reagents and Yields for the Synthesis of this compound (Step 3)

ReagentMolar Mass ( g/mol )MolesEquivalentsVolume (L)Mass (kg)
2,2-Dimethylbutane-1-thiol118.2442.281.05.85.0
Hydrogen Peroxide (30% aq.)34.01126.843.012.714.3
Thionyl Chloride (SOCl₂)118.9742.281.03.15.03
Dichloromethane (DCM)84.93--50.066.45
Aqueous Ammonia (28%)17.03-Excess25.022.5
Product
This compound165.26---Expected: 6.3 (90% yield)

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,2-dimethylbutane

This procedure details the conversion of 2,2-dimethyl-1-butanol to 1-bromo-2,2-dimethylbutane using phosphorus tribromide.

G A Charge Reactor with 2,2-Dimethyl-1-butanol and DCM B Cool to 0-5 °C A->B C Slowly Add PBr3 B->C D Warm to Room Temperature and Stir for 12h C->D E Quench with Ice Water D->E F Separate Organic Layer E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Vacuum Distill Product I->J

Figure 2: Workflow for the synthesis of 1-Bromo-2,2-dimethylbutane.

Procedure:

  • Reactor Setup: Charge a suitable, clean, and dry reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet with 2,2-dimethyl-1-butanol (10.0 kg, 97.87 mol) and dichloromethane (50 L).

  • Cooling: Cool the stirred solution to 0-5 °C using a suitable cooling bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (9.72 kg, 35.89 mol) to the reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a separate vessel containing crushed ice (50 kg) with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separation funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the filter cake with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to afford 1-bromo-2,2-dimethylbutane as a colorless liquid.

Step 2: Synthesis of 2,2-Dimethylbutane-1-thiol

This protocol describes the conversion of 1-bromo-2,2-dimethylbutane to 2,2-dimethylbutane-1-thiol via the S-alkylisothiouronium salt.[1][2][3][4]

G A Charge Reactor with Alkyl Bromide, Thiourea, and Ethanol B Heat to Reflux for 3h A->B C Add NaOH Solution B->C D Reflux for 2h C->D E Cool and Separate Layers D->E F Acidify Aqueous Layer and Extract with Toluene E->F G Combine Organic Layers F->G H Wash with Water G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Vacuum Distill Product J->K

Figure 3: Workflow for the synthesis of 2,2-Dimethylbutane-1-thiol.

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine 1-bromo-2,2-dimethylbutane (10.0 kg, 60.58 mol), thiourea (4.61 kg, 60.58 mol), and 95% ethanol (30 L).

  • Formation of Isothiouronium Salt: Heat the mixture to reflux and maintain for 3 hours.

  • Hydrolysis: Prepare a solution of sodium hydroxide (3.63 kg, 90.87 mol) in water (36 L) and add it to the reaction mixture. Heat the mixture to reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and separate the layers.

  • Extraction: Acidify the aqueous layer with dilute sulfuric acid and extract with toluene (2 x 15 L).

  • Combine and Wash: Combine the organic layers and wash with water (2 x 20 L).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thiol by vacuum distillation.

Step 3: Synthesis of this compound

This one-pot procedure details the oxidative chlorination of 2,2-dimethylbutane-1-thiol and subsequent amination to the final product.[5][6][7]

G A Charge Reactor with Thiol and DCM B Cool to 0 °C A->B C Add H2O2 B->C D Slowly Add SOCl2 C->D E Stir for 15 min at 0 °C D->E F Slowly Add Aqueous Ammonia E->F G Warm to Room Temperature and Stir for 2h F->G H Separate Organic Layer G->H I Extract Aqueous Layer with DCM H->I J Combine Organic Layers I->J K Wash with Brine J->K L Dry over Na2SO4 K->L M Filter and Concentrate L->M N Recrystallize Product M->N

Figure 4: Workflow for the synthesis of this compound.

Procedure:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, temperature probe, and two addition funnels with 2,2-dimethylbutane-1-thiol (5.0 kg, 42.28 mol) and dichloromethane (50 L).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Oxidant: Add 30% aqueous hydrogen peroxide (14.3 kg, 126.84 mol) via an addition funnel.

  • Formation of Sulfonyl Chloride: Slowly add thionyl chloride (5.03 kg, 42.28 mol) via the second addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 15 minutes after the addition is complete.

  • Amination: Slowly add concentrated aqueous ammonia (28%, 25 L) to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 L).

  • Combine and Wash: Combine all organic layers and wash with brine (25 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Safety Considerations

  • All procedures should be carried out in a well-ventilated fume hood or a suitable reactor with appropriate off-gas scrubbing.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus tribromide and thionyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated area.

  • The oxidative chlorination step is exothermic and requires careful temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented application notes and protocols provide a detailed and scalable route for the synthesis of this compound. The three-step process is robust and utilizes readily available starting materials and reagents. The provided quantitative data and step-by-step instructions, along with the workflow diagrams, should enable proficient chemists to successfully implement this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Dimethylbutane-1-sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is the reaction of 2,2-Dimethylbutane-1-sulfonyl chloride with ammonia or a suitable amine. This is a classic nucleophilic substitution reaction at the sulfonyl group. The overall synthesis can be considered a two-stage process: first, the preparation of the sulfonyl chloride precursor, and second, its reaction to form the sulfonamide.

Q2: How is the precursor, 2,2-Dimethylbutane-1-sulfonyl chloride, typically synthesized?

While 2,2-Dimethylbutane-1-sulfonyl chloride can be commercially available, a common laboratory synthesis involves the oxidative chlorination of 2,2-dimethylbutane-1-thiol.[1] This can be a multi-step process involving oxidation of the thiol to the corresponding sulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

Q3: What are the critical parameters affecting the yield of the sulfonamidation step?

Several factors can influence the yield of the reaction between 2,2-Dimethylbutane-1-sulfonyl chloride and an amine:

  • Choice of Base: A base is typically required to neutralize the HCl generated during the reaction.[2] Common bases include pyridine, triethylamine, or even an excess of the amine reactant. The choice and stoichiometry of the base can impact reaction rate and side product formation.

  • Solvent: The reaction is often carried out in an inert aprotic solvent, such as dichloromethane (DCM) or diethyl ether, to prevent reaction with the solvent.[2]

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, followed by warming to room temperature.

  • Purity of Reagents: The sulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid, which will not react to form the sulfonamide.[3] Ensuring dry reagents and reaction conditions is crucial.

Q4: What are common side reactions that can lower the yield?

  • Hydrolysis of the Sulfonyl Chloride: As mentioned, water contamination will lead to the formation of the unreactive sulfonic acid.

  • Formation of Disulfides: If starting from the thiol, incomplete oxidation can lead to disulfide impurities.

  • Over-alkylation: If a primary amine is used, there is a possibility of forming a secondary sulfonamide if the reaction conditions are not carefully controlled.

  • Elimination Reactions: Depending on the structure of the alkyl group, elimination reactions can sometimes compete with substitution.

Q5: How can the final product, this compound, be purified?

After the reaction, a common work-up procedure involves washing the organic layer with dilute acid, a saturated solution of sodium bicarbonate, and brine to remove excess amine, base, and salts.[2] The crude product is then typically purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive 2,2-Dimethylbutane-1-sulfonyl chloride due to hydrolysis.Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently reactive amine.For less nucleophilic amines, consider using a stronger base or a higher reaction temperature. However, monitor for side reactions.
Poor quality starting materials.Verify the purity of the sulfonyl chloride and amine by appropriate analytical methods (e.g., NMR, GC-MS) before starting the reaction.
Formation of a White Precipitate that is not the Product The precipitate could be the hydrochloride salt of the amine base.This is expected. The salt is typically removed during the aqueous work-up.
Product is an Oil and Difficult to Purify The product may have impurities that are preventing crystallization.Attempt purification by column chromatography. If the product is still an oil, it may be necessary to revisit the reaction conditions to improve purity.
Yield is Consistently Low Despite Following Protocol Sub-optimal reaction conditions for this specific substrate.Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of the base to find the optimal conditions. See the experimental protocols below for a starting point.
Side reactions are consuming the starting material.Analyze the crude reaction mixture by TLC or GC-MS to identify major side products. This can provide clues as to which side reactions are occurring and how to mitigate them (e.g., by lowering the temperature).

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-Dimethylbutane-1-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add a solution of the amine (e.g., ammonia in an appropriate solvent, or a primary/secondary amine) (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by silica gel column chromatography.

Yield Optimization Data (Hypothetical)

The following table presents hypothetical data to illustrate how reaction conditions can be optimized. Actual results would need to be determined experimentally.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Triethylamine (1.2)DCM0 to RT475
2Pyridine (1.5)DCM0 to RT470
3Triethylamine (1.2)THF0 to RT468
4Triethylamine (1.2)DCMRT265 (more impurities)
5Triethylamine (2.0)DCM0 to RT478

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2,2-Dimethylbutane-1-sulfonyl chloride cluster_sulfonamidation Synthesis of this compound Thiol 2,2-Dimethylbutane-1-thiol Oxidation Oxidation (e.g., H₂O₂) Thiol->Oxidation SulfonicAcid 2,2-Dimethylbutane-1-sulfonic acid Oxidation->SulfonicAcid Chlorination Chlorination (e.g., SOCl₂) SulfonicAcid->Chlorination SulfonylChloride 2,2-Dimethylbutane-1-sulfonyl chloride Chlorination->SulfonylChloride Reaction Sulfonamidation (Base, Solvent) SulfonylChloride->Reaction Reactant Amine Ammonia / Amine Amine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization / Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? ImpureStart Impure Starting Materials Start->ImpureStart Yes Hydrolysis Hydrolysis of Sulfonyl Chloride Start->Hydrolysis No Suboptimal Suboptimal Conditions Start->Suboptimal No SideReactions Competing Side Reactions Start->SideReactions No CheckPurity Check Purity of Starting Materials DryReagents Ensure Anhydrous Conditions OptimizeCond Optimize Reaction Conditions (Base, Temp.) AnalyzeByproducts Analyze Byproducts (TLC, GC-MS) ImpureStart->CheckPurity Hydrolysis->DryReagents Suboptimal->OptimizeCond SideReactions->AnalyzeByproducts

Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.

References

Technical Support Center: Synthesis of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylbutane-1-sulfonamide. The information provided is based on established principles of organic chemistry and common side reactions encountered during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most plausible synthetic routes for this compound, a primary alkyl sulfonamide, typically start from 2,2-dimethylbutane (neohexane) or its corresponding alkyl halide (neohexyl halide). Two common strategies are:

  • Grignard Reagent Route: This involves the formation of a neohexyl Grignard reagent, which then reacts with a sulfur dioxide equivalent (e.g., sulfur dioxide gas or a surrogate like DABSO) to form a magnesium sulfinate salt. This intermediate is subsequently converted to the sulfonyl chloride and then reacted with ammonia.

  • Oxidative Chlorination of a Thiol: This route involves the preparation of 2,2-dimethylbutane-1-thiol, followed by its oxidative chlorination to yield 2,2-dimethylbutane-1-sulfonyl chloride, which is then reacted with ammonia.

Q2: What are the major side products I should be aware of during the synthesis?

A2: The major side products depend on the chosen synthetic route. For the Grignard route, common impurities include the Wurtz coupling product (dineohexyl), the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride, and the disulfonamide. Elimination of the starting alkyl halide to form an alkene is also a possibility.

Q3: How can I minimize the formation of the disulfonamide byproduct?

A3: The formation of the disulfonamide, (R-SO₂-NH-SO₂-R), can be minimized by using a large excess of ammonia or an ammonia surrogate and maintaining a low temperature during the amination of the sulfonyl chloride. Slow addition of the sulfonyl chloride to the ammonia solution is also recommended to maintain a high local concentration of ammonia.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete Grignard reagent formation: This can be due to the presence of moisture or an oxide layer on the magnesium.

  • Side reactions of the Grignard reagent: The Grignard reagent is a strong base and can be consumed by any protic source.

  • Hydrolysis of the sulfonyl chloride intermediate: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with ammonia to form the sulfonamide.

  • Elimination side reactions: The starting neohexyl halide can undergo elimination to form 2,2-dimethyl-1-butene, especially in the presence of a strong, non-nucleophilic base.

  • Product loss during workup and purification: Ensure efficient extraction and minimize losses during chromatographic purification.

Q5: What analytical techniques are suitable for identifying the main product and its impurities?

A5: A combination of analytical techniques is recommended for comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the sulfonamide (S=O and N-H stretches).

Troubleshooting Guides

Problem 1: Low yield of Grignard reagent (neohexylmagnesium bromide)
Symptom Possible Cause Suggested Solution
Reaction does not initiate (no bubbling or heat evolution).Magnesium surface is passivated with an oxide layer.Activate the magnesium turnings by crushing them in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of moisture in the solvent or glassware.Ensure all glassware is oven-dried and the solvent (e.g., diethyl ether or THF) is anhydrous.
Low final concentration of the Grignard reagent.Side reaction with atmospheric moisture or carbon dioxide.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Wurtz coupling product (dineohexyl).Use a slight excess of magnesium and add the neohexyl halide slowly to the magnesium suspension.
Problem 2: Formation of significant amounts of 2,2-dimethylbutane-1-sulfonic acid
Symptom Possible Cause Suggested Solution
Presence of a highly polar, water-soluble byproduct.Hydrolysis of the 2,2-dimethylbutane-1-sulfonyl chloride intermediate.Ensure all reagents and solvents used after the formation of the sulfonyl chloride are anhydrous. Perform the amination step promptly after the sulfonyl chloride is prepared.
Incomplete reaction of the sulfinate with the chlorinating agent.Ensure stoichiometric or a slight excess of the chlorinating agent is used and that the reaction goes to completion.
Problem 3: Presence of 2,2-dimethyl-1-butene in the reaction mixture
Symptom Possible Cause Suggested Solution
Identification of an alkene impurity by NMR or GC-MS.Elimination (E2) reaction of the starting neohexyl halide.Use a less sterically hindered and more nucleophilic base if an alternative to the Grignard route is chosen. When using the Grignard route, ensure the reaction temperature is kept low during its formation.
Problem 4: Formation of N-(2,2-dimethylbutylsulfonyl)-2,2-dimethylbutane-1-sulfonamide (Disulfonamide)
Symptom Possible Cause Suggested Solution
A high molecular weight byproduct is observed by MS.Reaction of the initially formed sulfonamide with another molecule of the sulfonyl chloride.Use a large excess of ammonia. Add the sulfonyl chloride solution slowly to a cooled, concentrated solution of ammonia.

Hypothetical Quantitative Data on Side Products

The following table presents hypothetical data on the potential distribution of products and side products in a non-optimized synthesis of this compound via the Grignard route. This data is for illustrative purposes only.

Compound Hypothetical Yield/Percentage Analytical Method for Quantification
This compound (Desired Product)60-75%HPLC, ¹H NMR
2,2-Dimethylbutane-1-sulfonic acid5-15%HPLC, LC-MS
Dineohexyl2-5%GC-MS, ¹H NMR
2,2-dimethyl-1-butene1-3%GC-MS, ¹H NMR
N-(2,2-dimethylbutylsulfonyl)-2,2-dimethylbutane-1-sulfonamide1-5%LC-MS, HPLC
Unreacted neohexyl halide< 5%GC-MS

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via the Grignard Route

Step 1: Preparation of Neohexylmagnesium Bromide

  • To a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.4 g, 0.1 mol).

  • Activate the magnesium with a small crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of 1-bromo-2,2-dimethylbutane (16.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Formation of the Sulfonyl Chloride

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • Slowly bubble sulfur dioxide gas through the solution or add a solution of a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct) in an appropriate solvent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0 °C and slowly add sulfuryl chloride (13.5 g, 0.1 mol).

  • Stir the reaction mixture at room temperature for 2 hours.

Step 3: Amination to form this compound

  • In a separate flask, cool 100 mL of concentrated aqueous ammonia to 0 °C.

  • Slowly add the solution containing the 2,2-dimethylbutane-1-sulfonyl chloride to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, stir the mixture for an additional 1 hour at room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Neohexyl_Halide 2,2-Dimethylbutyl Halide Grignard_Formation Grignard Formation Neohexyl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation SO2_source SO2 or DABSO Sulfinylation Reaction with SO2 SO2_source->Sulfinylation Ammonia Ammonia Amination Amination Ammonia->Amination Grignard_Formation->Sulfinylation Chlorination Chlorination Sulfinylation->Chlorination Chlorination->Amination Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions Neohexyl_Halide 2,2-Dimethylbutyl Halide Grignard_Reagent Neohexyl MgBr Neohexyl_Halide->Grignard_Reagent Mg Dineohexyl Dineohexyl (Wurtz Coupling) Neohexyl_Halide->Dineohexyl Side Reaction Alkene 2,2-Dimethyl-1-butene (Elimination) Neohexyl_Halide->Alkene Base Sulfonyl_Chloride Neohexyl-SO2Cl Grignard_Reagent->Sulfonyl_Chloride + SO2, then Cl+ Sulfonamide Desired Product Sulfonyl_Chloride->Sulfonamide + NH3 Sulfonic_Acid Neohexyl-SO3H (Hydrolysis) Sulfonyl_Chloride->Sulfonic_Acid H2O Disulfonamide Disulfonamide Sulfonamide->Disulfonamide + Neohexyl-SO2Cl

Caption: Potential side reactions in the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Grignard Analyze Grignard Step - Titration - GC of starting material Start->Check_Grignard Check_Sulfonylation Analyze Sulfonylation Step - ¹H NMR of crude - LC-MS for sulfonic acid Start->Check_Sulfonylation Check_Amination Analyze Amination Step - LC-MS for disulfonamide - Check NH3 excess Start->Check_Amination Problem_Grignard Problem in Grignard Formation Check_Grignard->Problem_Grignard Incomplete reaction Problem_Elimination Elimination of Alkyl Halide Check_Grignard->Problem_Elimination Alkene detected Problem_Hydrolysis Hydrolysis of Sulfonyl Chloride Check_Sulfonylation->Problem_Hydrolysis Sulfonic acid detected Problem_Disulfonamide Disulfonamide Formation Check_Amination->Problem_Disulfonamide Disulfonamide detected

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the synthesis of sulfonamides.

Problem 1: Low or No Product Yield

Q: My sulfonamide synthesis reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in sulfonamide synthesis is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this problem.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Sulfonyl Chloride Instability: Sulfonyl chlorides are susceptible to hydrolysis.[1] Ensure the sulfonyl chloride is dry and has not been exposed to atmospheric moisture. It is best to use freshly prepared or newly purchased sulfonyl chloride.

    • Amine Reactivity: The nucleophilicity of the amine is crucial. Electron-deficient anilines or sterically hindered amines may exhibit low reactivity.[2] Consider using a more reactive amine derivative or adjusting the reaction conditions to be more forcing (e.g., higher temperature, stronger base).

    • Solvent Purity: The presence of water or other impurities in the solvent can lead to side reactions, such as the hydrolysis of the sulfonyl chloride. Use anhydrous solvents for the reaction.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[3] For simple amines, pyridine or triethylamine are commonly used. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

    • Temperature: While many sulfonamide syntheses proceed at room temperature, some less reactive starting materials may require heating.[4] Conversely, excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.[5][6]

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction over time to ensure it has reached its endpoint before work-up.

  • Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: This is a major competing reaction if moisture is present, leading to the formation of the corresponding sulfonic acid, which will not react with the amine.

    • Formation of Bis-sulfonamide: If a primary amine is used, a common side product is the bis-sulfonamide (R-SO₂-NR'-SO₂-R). This can be minimized by using an excess of the amine or by slow, controlled addition of the sulfonyl chloride to the amine solution.

    • Undesired Chlorination: The use of reagents like sulfuryl chloride (SO₂Cl₂) for the in-situ generation of sulfonyl chlorides can sometimes lead to unwanted chlorination of aromatic rings.[2]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh/dry reagents. Verify amine reactivity. check_reagents->solution_reagents Issue Found check_side_reactions 3. Identify Side Reactions check_conditions->check_side_reactions Conditions OK solution_conditions Screen different bases (e.g., Pyridine, TEA, DBU). Vary temperature. Monitor reaction time. check_conditions->solution_conditions Issue Found solution_side_reactions Use anhydrous conditions. Use excess amine or slow addition of sulfonyl chloride. check_side_reactions->solution_side_reactions Side Product Identified end Improved Yield check_side_reactions->end No Obvious Side Reactions, Re-evaluate Strategy solution_reagents->check_conditions solution_conditions->check_side_reactions solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Problem 2: Product Purification Challenges

Q: I am having difficulty purifying my crude sulfonamide product. What are the common impurities and the best purification strategies?

A: Purification of sulfonamides can be challenging due to the presence of unreacted starting materials, side products, and the physicochemical properties of the sulfonamide itself.

Common Impurities:

  • Excess Amine: If an excess of the amine starting material was used, it will be present in the crude product.

  • Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride.

  • Bis-sulfonamide: A common byproduct when using primary amines.

  • Base: The base used in the reaction (e.g., pyridine, triethylamine) may be present.

Purification Strategies:

  • Aqueous Work-up:

    • Acid Wash: To remove unreacted amine and basic impurities, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine and base will become water-soluble.

    • Base Wash: To remove the sulfonic acid byproduct, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). The deprotonated sulfonic acid will be soluble in the aqueous layer.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

  • Crystallization: Many sulfonamides are crystalline solids. Recrystallization from a suitable solvent system is an effective method for purification. Common solvents include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Silica Gel Chromatography: If work-up and crystallization are insufficient, column chromatography is the most reliable method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the eluent can be adjusted based on the polarity of the sulfonamide.

Experimental Protocol: General Aqueous Work-up for Sulfonamide Purification

  • After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer)

    • Water (2 x volume of organic layer)

    • Saturated NaHCO₃ solution (2 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Proceed with crystallization or chromatography as needed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

A1: The most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7] This method is widely used due to the commercial availability of a diverse range of sulfonyl chlorides and amines.

Q2: How can I monitor the progress of my sulfonamide synthesis reaction?

A2: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Q3: My starting amine is poorly soluble in the reaction solvent. What can I do?

A3: If your amine has poor solubility, you can try a few strategies. You can screen for a different solvent in which both the amine and the sulfonyl chloride are soluble. Alternatively, using a co-solvent system might improve solubility. In some cases, gentle heating can also help to dissolve the starting materials.

Q4: I am working with an electron-deficient aniline and the reaction is very slow. How can I accelerate it?

A4: Electron-deficient anilines are less nucleophilic and react slowly with sulfonyl chlorides.[2] To accelerate the reaction, you can:

  • Use a more forcing reaction temperature (i.e., increase the heat).

  • Employ a stronger, non-nucleophilic base to ensure the aniline is fully deprotonated.

  • Consider using a catalyst. Some modern methods utilize transition metal catalysts to facilitate the coupling of sulfonamides with aryl halides, which can be an alternative route for challenging substrates.[9]

Q5: What is DABSO and why is it used in sulfonamide synthesis?

A5: DABSO is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide). It is a stable, solid surrogate for sulfur dioxide gas.[2] Gaseous SO₂ is toxic and difficult to handle, so DABSO provides a safer and more convenient alternative for synthesizing sulfonyl chlorides and subsequently sulfonamides from organometallic reagents or anilines.[9]

Quantitative Data Summary

The following table summarizes typical yields for sulfonamide synthesis under different catalytic conditions.

Catalyst/ReagentAmine SubstrateSulfonyl SourceSolventTemperature (°C)Yield (%)Reference
Iodine (I₂)Various aminesArylsulfonyl hydrazidesDCERoom Temp85[10]
Copper (I) iodideAryl thiolsOxygenDMSON/AModerate to Good[11]
N-silylaminesN/ASulfonyl chloridesAcetonitrileRefluxQuantitative[4]
No CatalystPrimary/Secondary AminesSulfonyl ChloridesPyridine/DCM0 - Room Temp70-95General Protocol

Key Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or pyridine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred amine solution. The addition can be done neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and proceed with an aqueous work-up as described in the "Product Purification Challenges" section.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.

  • Characterization: Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Logical Relationship of Synthetic Steps:

synthesis_workflow start Start setup Dissolve Amine in Anhydrous Solvent start->setup cool Cool to 0 °C setup->cool add_sulfonyl_chloride Slowly Add Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at Room Temperature (2-16h) add_sulfonyl_chloride->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Purify (Crystallization/Chromatography) workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for sulfonamide synthesis.

References

stability and degradation of 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,2-Dimethylbutane-1-sulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Problem 1: Inconsistent analytical results or loss of potency over time.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

    • Review Handling Procedures: Minimize exposure to light, atmospheric moisture, and elevated temperatures during weighing and solution preparation. Use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term storage of the solid and for solutions.

    • Check Solvent Stability: Ensure the solvent used for stock solutions is of high purity and does not promote degradation. Some organic solvents can contain impurities that may react with the sulfonamide. Consider preparing fresh solutions for each experiment.

    • Perform a Forced Degradation Study: To understand the compound's lability, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the primary degradation pathways and inform appropriate handling and storage.

Problem 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. Fragmentation analysis (MS/MS) can help elucidate the structures of the degradation products.

    • Correlate with Stress Conditions: Analyze samples from forced degradation studies to see if the unknown peaks correspond to specific degradation products formed under acidic, basic, oxidative, thermal, or photolytic stress. This can help pinpoint the cause of degradation in your experimental setup.

    • Evaluate Analytical Method Specificity: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can resolve the parent compound from all potential degradation products. Method optimization may be required, including changes to the mobile phase, column, or gradient profile.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond is a common hydrolytic pathway for sulfonamides, particularly under acidic conditions. This would likely yield 2,2-dimethylbutane-1-sulfonic acid and ammonia. Due to the steric hindrance from the neopentyl group, the rate of hydrolysis might be slower compared to less hindered primary sulfonamides.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce cleavage of the S-N bond and potentially the carbon-sulfur (C-S) bond. The presence of a chromophore is not necessary, as sulfonamides themselves can absorb UV radiation.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of the S-N and C-S bonds.

  • Oxidation: The sulfonamide functional group is generally stable to oxidation. However, if other susceptible functional groups were present in a more complex molecule containing this moiety, they could be sites of oxidative degradation.

Q2: How should I store this compound to ensure its stability?

To maximize stability, this compound should be stored as a solid in a well-sealed container, protected from light and moisture. Storage in a cool, dark, and dry place is recommended. For long-term storage, refrigeration or freezing in a desiccated environment is advisable. Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability in various solvents should be experimentally determined.

Q3: What are the key parameters to consider when developing a stability-indicating HPLC method for this compound?

A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. Key parameters to consider during method development include:

  • Column Chemistry: A C18 column is a common starting point for the analysis of sulfonamides.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of the sulfonamide and its degradation products.

  • Detection: UV detection is commonly used for sulfonamides. The detection wavelength should be chosen to maximize the response for both the parent compound and potential degradants.

  • Gradient Elution: A gradient elution is often necessary to achieve adequate separation of the parent compound from a complex mixture of degradation products with varying polarities.

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

As no specific quantitative degradation data for this compound is publicly available, the following table illustrates the expected qualitative stability under different stress conditions based on the general behavior of sulfonamides. Researchers should perform their own studies to generate quantitative data for this specific molecule.

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Hydrolysis (Acidic) Likely to degrade2,2-Dimethylbutane-1-sulfonic acid, Ammonia
Hydrolysis (Neutral) Generally stableMinimal to no degradation
Hydrolysis (Basic) Generally stableMinimal to no degradation
Oxidation (e.g., H₂O₂) Expected to be stableMinimal to no degradation of the sulfonamide group
Thermal (Heat) Degradation at elevated temperaturesCleavage of S-N and C-S bonds
Photochemical (UV) Likely to degradeProducts of S-N and C-S bond cleavage

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, 24, and 48 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Store at room temperature and monitor over time.

    • Analyze samples directly after dilution with the mobile phase.

  • Thermal Degradation:

    • Store a sample of the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a controlled oven.

    • Monitor the degradation over time. For the solid sample, dissolve a portion in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a sample of the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Monitor the degradation over time. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solid Solid Compound thermal Thermal (80°C) prep_solid->thermal Apply Stress photo Photolytic (UV/Vis Light) prep_solid->photo Apply Stress prep_solution Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation Apply Stress prep_solution->thermal Apply Stress prep_solution->photo Apply Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways stability Establish Stability Profile pathways->stability method->stability

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_photolysis Photolysis (UV) parent This compound sulfonic_acid 2,2-Dimethylbutane-1-sulfonic acid parent->sulfonic_acid S-N Cleavage ammonia Ammonia parent->ammonia S-N Cleavage sn_cleavage S-N Bond Cleavage Products parent->sn_cleavage Primary Pathway cs_cleavage C-S Bond Cleavage Products parent->cs_cleavage Possible Minor Pathway

Caption: Plausible degradation pathways.

Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethylbutane-1-sulfonamide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,2-Dimethylbutane-1-sulfonamide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge due to its likely hydrophobic nature, a characteristic of many small molecules with aliphatic and sulfonamide groups. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. This two-step process minimizes the risk of precipitation in the final assay medium.

Q2: What organic solvents are recommended for creating a stock solution of this compound?

A2: For poorly soluble compounds like many sulfonamides, a range of organic solvents should be considered.[1][2][3] The most common starting point is Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for a wide variety of organic molecules and is generally well-tolerated in many biological assays at low final concentrations (typically ≤1%). Other organic solvents such as N,N-Dimethylformamide (DMF) and ethanol can also be effective. A systematic solvent screening is the best approach to identify the optimal solvent for your specific needs.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a clear indication that the compound's solubility limit in the final assay medium has been exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Increase the Percentage of Organic Solvent: If your assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, be mindful of the solvent's potential effects on your assay's biological components.[3]

  • Use a Co-solvent System: Sometimes a mixture of solvents can be more effective than a single solvent. For example, a stock solution in a mixture of DMSO and ethanol might improve solubility upon dilution.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent.[4][5] Depending on the pKa of this compound, adjusting the pH of your assay buffer might increase its solubility. This should be done cautiously, ensuring the pH change does not affect your assay's performance.

  • Incorporate Solubilizing Agents: For particularly challenging compounds, the use of excipients or solubilizing agents such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in the assay buffer can enhance solubility.[6][7]

Q4: How can I determine the best solvent and concentration for my experiments?

A4: A systematic approach is recommended. We provide a detailed experimental protocol for a solvent screening study below. This will allow you to empirically determine the optimal solvent and the maximum soluble concentration of this compound under your specific assay conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting solubility issues with this compound.

Problem: Precipitate is observed in the stock solution.
Potential Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the organic solvent to lower the concentration.
Incorrect solvent choiceTest alternative organic solvents such as DMF, ethanol, or a co-solvent system.
Low temperatureGently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Store the stock solution at room temperature or 4°C, as freezing can sometimes cause precipitation.[3]
Problem: Precipitate forms immediately upon dilution into aqueous buffer.
Potential Cause Troubleshooting Step
Exceeding aqueous solubilityLower the final concentration of the compound in the assay.
Insufficient co-solventIf permissible in your assay, increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer.
Buffer compositionThe salt concentration or pH of the buffer may be promoting precipitation. Test different buffer formulations.
Problem: Assay results are inconsistent or not reproducible.
Potential Cause Troubleshooting Step
Micro-precipitationThe compound may be forming small, invisible precipitates that affect its effective concentration. Centrifuge your final assay solution before use and carefully take the supernatant.
Compound adsorptionThe compound may be adsorbing to the surface of your labware. Consider using low-adhesion microplates or glassware.

Experimental Protocols

Protocol 1: Solvent Screening for this compound

Objective: To determine the most suitable organic solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Acetonitrile (ACN)

  • Small glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into each of four separate vials.

  • To each vial, add a small, measured volume of one of the organic solvents to achieve a high target concentration (e.g., 100 µL to make a 10 mg/mL solution).

  • Vortex each vial vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vials in a sonicator bath for 10-15 minutes.

  • Visually inspect each vial for complete dissolution. Note any undissolved material.

  • For the solvents that achieved complete dissolution, proceed to test the stability of the stock solution by storing it at room temperature, 4°C, and -20°C for 24 hours and observing for any precipitation.

  • Select the solvent that provides the highest solubility and best stability for your stock solution.

Hypothetical Solvent Screening Results:

SolventTarget Conc. (mg/mL)Visual Observation after Vortexing & SonicationStability at 4°C (24h)
DMSO10Clear, colorless solutionNo precipitate
DMF10Clear, colorless solutionNo precipitate
Ethanol10Fine precipitate remainsNot applicable
Acetonitrile10InsolubleNot applicable
Protocol 2: Preparation of Assay-Ready Solution

Objective: To prepare a diluted, assay-ready solution of this compound from a concentrated stock solution.

Materials:

  • Concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Aqueous assay buffer.

Methodology:

  • Perform a serial dilution of your concentrated stock solution in the same organic solvent to create intermediate stock concentrations.

  • To prepare the final assay-ready solution, add a small volume of the appropriate intermediate stock solution to your pre-warmed assay buffer while vortexing to ensure rapid mixing. This is known as "crash precipitation" avoidance.

  • Visually inspect the final solution for any signs of precipitation.

  • Ensure the final concentration of the organic solvent in your assay is low and consistent across all experimental conditions.

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventAbbreviationPolarityUse in Cell-based AssaysNotes
Dimethyl SulfoxideDMSOHighCommon, but can be toxic at >1%Aprotic, powerful solvent.[1]
N,N-DimethylformamideDMFHighLess common, higher toxicityAprotic, similar to DMSO.
EthanolEtOHHighCommonProtic solvent, generally less toxic.
AcetonitrileACNMediumLess commonAprotic, used in analytical chemistry.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep Assay Solution Preparation compound Weigh Compound solvent_screen Solvent Screening (DMSO, DMF, EtOH) compound->solvent_screen 1 dissolve Dissolve in Optimal Organic Solvent solvent_screen->dissolve 2 stock High Concentration Stock Solution dissolve->stock 3 intermediate_dil Intermediate Dilutions (in Organic Solvent) stock->intermediate_dil 4 final_dil Final Dilution in Aqueous Buffer intermediate_dil->final_dil 5 assay_plate Add to Assay Plate final_dil->assay_plate 6

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Start: Solubility Issue check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in Stock check_stock->stock_precipitate No check_dilution Precipitate upon dilution? check_stock->check_dilution Yes increase_solvent Increase Solvent Volume stock_precipitate->increase_solvent change_solvent Try Alternative Solvent (DMF, EtOH) stock_precipitate->change_solvent warm_sonicate Warm and Sonicate stock_precipitate->warm_sonicate increase_solvent->check_stock change_solvent->check_stock warm_sonicate->check_stock dilution_precipitate Precipitate in Assay Buffer check_dilution->dilution_precipitate Yes end_success Success: Proceed with Assay check_dilution->end_success No lower_conc Lower Final Concentration dilution_precipitate->lower_conc increase_cosolvent Increase Co-solvent % dilution_precipitate->increase_cosolvent change_buffer Modify Buffer pH/Composition dilution_precipitate->change_buffer use_excipient Add Solubilizing Agent dilution_precipitate->use_excipient lower_conc->check_dilution increase_cosolvent->check_dilution change_buffer->check_dilution use_excipient->check_dilution

Caption: Troubleshooting decision tree for solubility issues.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits enzyme1 Enzyme A receptor->enzyme1 tf Transcription Factor enzyme1->tf gene Target Gene tf->gene Activates response Cellular Response gene->response

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: N-Alkylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-alkylsulfonamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Section 1: Troubleshooting Common Synthetic Routes

This section addresses prevalent issues in the most common synthetic methodologies for N-alkylsulfonamides.

Reductive Amination

Reductive amination involves the reaction of a sulfonamide with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced to the desired N-alkylsulfonamide.[1]

Frequently Asked Questions (FAQs):

  • Q1: My reductive amination is not going to completion, and I observe unreacted starting materials. What can I do?

    • A1: Incomplete imine formation is a common issue. Consider removing water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. For the reduction step, ensure your reducing agent is active and used in sufficient stoichiometry. Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often effective as they can selectively reduce the imine in the presence of the aldehyde.[1][2] If using sodium borohydride (NaBH₄), the reaction may require a longer time or slightly elevated temperature, but be cautious as NaBH₄ can also reduce the aldehyde starting material.[3]

  • Q2: I am struggling to separate my final N-alkylsulfonamide product from the imine intermediate. How can I improve purification?

    • A2: The persistence of the imine impurity suggests an incomplete reduction.[3] Driving the reaction to completion is the best strategy. Try increasing the amount of the reducing agent or extending the reaction time.[3] If separation is unavoidable and column chromatography is not desired, an acidic workup can sometimes hydrolyze the residual imine back to the aldehyde and primary sulfonamide, which may have different solubility properties, facilitating an extractive separation.[3]

  • Q3: I am observing the formation of byproducts, such as the alcohol from the reduction of my aldehyde starting material. How can I prevent this?

    • A3: This typically occurs when using a less selective reducing agent like NaBH₄. Switching to a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1][2] This reagent is particularly effective for one-pot reductive amination procedures as it is less likely to reduce the aldehyde before imine formation.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides using an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Frequently Asked Questions (FAQs):

  • Q1: My primary challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction mixture. What is the most effective method?

    • A1: This is a classic challenge with the Mitsunobu reaction.[4] Several strategies can be employed:

      • Crystallization: If your product is a solid, direct crystallization from the crude mixture can often leave the highly soluble byproducts behind.

      • Chromatography: While standard silica gel chromatography is common, TPPO can sometimes co-elute with products. Using a less polar solvent system or a different stationary phase may help.

      • Precipitation: After the reaction, concentrating the mixture and triturating with a non-polar solvent like ether or hexanes can cause the TPPO to precipitate, allowing it to be removed by filtration.[5]

  • Q2: The yield of my N-alkylated sulfonamide is low. What reaction parameters can I optimize?

    • A2: Low yields can stem from several factors. The order of reagent addition is critical; typically, the alcohol, sulfonamide, and PPh₃ are mixed first, and the azodicarboxylate is added last, often slowly at 0 °C.[5] The pKa of the sulfonamide is also important; more acidic sulfonamides tend to react more efficiently.[6] Ensure your reagents are anhydrous, as water can consume the activated intermediates. Finally, solvent choice can be influential, with THF being the most common and effective solvent.[5]

  • Q3: Are there safety concerns I should be aware of when running a Mitsunobu reaction?

    • A3: Yes. Azodicarboxylates like DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat, friction, and impact.[4][5] When using diphenylphosphoryl azide (DPPA) as a nucleophile to generate organic azides, be aware that the reaction can form the highly toxic and explosive hydrazoic acid.[5] Always conduct a thorough safety assessment before performing these reactions on a large scale.

Borrowing Hydrogen (BH) Catalysis

This modern approach uses primary alcohols as alkylating agents, catalyzed by transition metals (e.g., Mn, Ir, Ru), generating only water as a byproduct.[7][8]

Frequently Asked Questions (FAQs):

  • Q1: I am trying to use a secondary alcohol as my alkylating agent, but the reaction is not working. Why?

    • A1: Many reported manganese-catalyzed borrowing hydrogen systems are highly efficient for primary benzylic and aliphatic alcohols but are unreactive with secondary alcohols.[7] This limitation is a known challenge for some catalysts in this class. You may need to screen different catalysts (e.g., iridium-based systems) that have reported success with secondary alcohols or choose an alternative synthetic route.[8]

  • Q2: My reaction is slow or gives a low conversion. What conditions can I adjust?

    • A2: Several factors can impact the efficiency of a BH reaction.

      • Catalyst Loading: Increasing the catalyst loading may improve conversion, although this should be balanced with cost considerations.[7]

      • Base: The choice and amount of base can be crucial. While some systems use catalytic base, others may require stoichiometric amounts. For Mn-catalyzed systems, K₂CO₃ has been shown to be effective, whereas for certain Iridium catalysts, a strong base like t-BuOK is essential.[7][8]

      • Temperature: These reactions often require high temperatures (e.g., 150 °C) to drive the initial dehydrogenation of the alcohol.[7] Ensure your reaction is reaching the target temperature.

      • Solvent: High-boiling, non-protic solvents like xylenes are common.[7] In some cases, using the alcohol itself as the solvent can lead to high isolated yields.[7]

Section 2: Data & Protocols

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for selected alternative N-alkylation methods.

Table 1: Mn-Catalyzed Borrowing Hydrogen N-Alkylation of p-Toluenesulfonamide [7]

Alkylating Agent (Alcohol) Precatalyst Loading (mol %) Base (mol %) Temperature (°C) Time (h) Isolated Yield (%)
Benzyl alcohol 5 K₂CO₃ (10) 150 24 86
4-Methoxybenzyl alcohol 5 K₂CO₃ (10) 150 24 91
1-Butanol 5 K₂CO₃ (100) 150 24 85
1-Hexanol 5 K₂CO₃ (100) 150 24 88

| Methanol | 5 | K₂CO₃ (100) | 150 | 24 | 89 |

Table 2: Ir-Catalyzed Borrowing Hydrogen N-Alkylation of Sulfonamides [8]

Sulfonamide Alcohol Catalyst Loading (mol %) Base Temperature (°C) Yield (%)
TsNH₂ Benzyl alcohol 0.25 t-BuOK 110 98
TsNH₂ 1-Hexanol 0.5 t-BuOK 110 96
TsNH₂ Cyclohexylmethanol 0.5 t-BuOK 110 95
BsNH₂ Benzyl alcohol 0.25 t-BuOK 110 98
MsNH₂ Benzyl alcohol 1.5 t-BuOK 110 85

(Ts = p-toluenesulfonyl, Bs = benzenesulfonyl, Ms = methanesulfonyl)

Key Experimental Protocols

Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of Sulfonamides with Alcohols [7]

  • To a 10 mL microwave vial equipped with a magnetic stirrer, add the sulfonamide (1.0 mmol, 1.0 equiv), the Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • If the alcohol is a solid, add it to the vial (1.0 mmol, 1.0 equiv).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add xylenes (1.0 M solution relative to the sulfonamide) or the liquid alcohol (1.0 mmol, 1.0 equiv).

  • Seal the vial with a crimp cap and place it in a preheated oil bath or heating block at 150 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Mitsunobu Reaction [5]

  • Dissolve the alcohol (1.0 equiv), sulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.2-0.5 M) in a flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add diethyl ether to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 3: Diagrams and Workflows

The following diagrams illustrate key pathways and logical workflows relevant to the synthesis of N-alkylsulfonamides.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Confirm Reagent Stoichiometry & Activity Start->Check_Reagents Select_Route Is the Synthetic Route Appropriate for the Substrate? Check_Purity->Select_Route Check_Conditions->Select_Route Check_Reagents->Select_Route Troubleshoot Troubleshoot Specific Route (See FAQs) Select_Route->Troubleshoot Yes Alternative Select Alternative Synthetic Route Select_Route->Alternative No Modify Modify Conditions (e.g., Change Solvent, Temp, Catalyst) Troubleshoot->Modify Modify->Alternative Unresolved Success Reaction Successful Modify->Success Resolved Alternative->Success

Caption: General troubleshooting workflow for a failed N-alkylsulfonamide synthesis.

Borrowing_Hydrogen_Cycle The alcohol is oxidized to an aldehyde, which condenses with the sulfonamide. The resulting imine is then reduced by the metal hydride. cluster_0 Catalytic Cycle cluster_1 Overall Reaction [M]-H [M]-H [M] Active Catalyst [M] [M]-H->[M] + Imine - Product [M]->[M]-H + R2CH2OH - H2O R2-CHO Aldehyde Imine N-Sulfonylimine R2-CHO->Imine + R1SO2NH2 - H2O Product R1SO2NHCH2R2 Overall_Product N-Alkylsulfonamide R1SO2NH2 Sulfonamide R1SO2NH2->Overall_Product R2CH2OH Alcohol R2CH2OH->Overall_Product H2O Water

Caption: Simplified catalytic cycle for Borrowing Hydrogen N-alkylation.[7][8]

Synthetic_Routes Start Sulfonamide (RSO2NH2) + Alkyl Source Route1 Classical Alkylation (Alkyl Halide) Start->Route1 Route2 Reductive Amination (Aldehyde/Ketone) Start->Route2 Route3 Mitsunobu Reaction (Alcohol) Start->Route3 Route4 Borrowing Hydrogen (Alcohol) Start->Route4 Product N-Alkylsulfonamide Route1->Product Base Route2->Product Reducing Agent Route3->Product PPh3, DEAD/DIAD Route4->Product Metal Catalyst

Caption: Comparison of major alternative synthetic routes to N-alkylsulfonamides.

References

Validation & Comparative

A Comparative Analysis of 2,2-Dimethylbutane-1-sulfonamide and Other Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2,2-Dimethylbutane-1-sulfonamide and other representative sulfonamides, supported by available experimental data. Due to the limited publicly available experimental data for this compound, methanesulfonamide is included as a proxy for a simple alkylsulfonamide to facilitate a broader comparison with well-characterized arylsulfonamides.

Executive Summary

Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonamide group (-SO2NH2). This structural motif is the foundation for a wide array of therapeutic agents, from classical antibacterial drugs to diuretics, anticonvulsants, and anti-inflammatory agents. The biological activity of sulfonamides is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen and the group attached to the sulfur atom. This guide focuses on a comparative analysis of this compound, a simple alkylsulfonamide, with other prominent sulfonamides, highlighting the key differences between alkyl- and arylsulfonamides.

Physicochemical Properties

The physicochemical properties of sulfonamides, such as solubility, melting point, and acidity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Arylsulfonamides, containing an aromatic ring, generally exhibit different properties compared to alkylsulfonamides, which have a saturated carbon chain.

PropertyThis compoundMethanesulfonamide (proxy)SulfanilamideSulfamethoxazoleSulfadiazineSulfadimethoxine
Molecular Formula C6H15NO2SCH5NO2SC6H8N2O2SC10H11N3O3SC10H10N4O2SC12H14N4O4S
Molecular Weight ( g/mol ) 165.2695.12[1]172.20[2]253.28250.28310.33[3]
Melting Point (°C) No data available85-89[4]165[2]168252-256 (decomposes)200[5]
Water Solubility No data availableSoluble[6]0.75 g/100 ml (25 °C)[2]Very slightly solubleInsoluble[7]46.3 mg/L (37 °C)[5]
pKa No data available10.87 (predicted)[4]10.65[7]No data availableNo data available5.94[5]

Note: The lack of experimental data for this compound highlights a significant gap in the scientific literature. The data for methanesulfonamide is provided as a representative simple alkylsulfonamide.

Biological Activity

The biological activity of sulfonamides is diverse. Antibacterial sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9] Other sulfonamides exhibit their effects through different mechanisms, such as the inhibition of carbonic anhydrase.

Antibacterial Activity

The antibacterial efficacy of sulfonamides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

SulfonamideTarget OrganismMIC50 (µg/mL)
Sulfanilamide P. aeruginosa>1024[10]
S. aureus32-512 (clinical isolates)[11]
Sulfamethoxazole B. bronchiseptica0.5 - 8[12]
P. multocida2 - 32[12]
H. pleuropneumoniae8 - 64[12]
Sulfadiazine B. bronchiseptica≤16[12]
P. multocida≤16[12]
H. pleuropneumoniae≤16[12]
Sulfadimethoxine B. bronchiseptica≤16[12]
P. multocida≤16[12]
H. pleuropneumoniae≤16[12]
C. spiroforme256 (MIC90)[13]
M. bovoculi≤256[13]

Note: No antibacterial activity data is publicly available for this compound or methanesulfonamide against these specific pathogens. Generally, simple alkylsulfonamides are not known for potent antibacterial activity.[6]

Enzyme Inhibition

Many sulfonamides are known to be effective enzyme inhibitors. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

SulfonamideTarget EnzymeIC50 / Ki
Sulfanilamide Dihydropteroate synthetase (E. coli)320 µM (IC50)[14]
Sulfadimethoxine Dihydropteroate synthase (P. carinii)25 nM (IC50)[13]
Various Arylsulfonamides Carbonic Anhydrase IIKi values in the low nM to µM range[15][16]

Note: There is no available data on the enzyme inhibitory activity of this compound. Methanesulfonamide and other simple alkylsulfonamides have been investigated as carbonic anhydrase inhibitors.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19][20]

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sulfonamide stock solution of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of Sulfonamide Dilutions:

    • Perform serial two-fold dilutions of the sulfonamide stock solution in MHB across the wells of a microtiter plate. The final volume in each well should be 100 µL.

    • Include a positive control well (MHB with bacteria, no sulfonamide) and a negative control well (MHB only).

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB.

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the sulfonamide in which there is no visible growth (no turbidity).

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a sulfonamide to inhibit the DHPS enzyme, which is crucial for bacterial folate synthesis.[21][22][23]

Objective: To quantify the inhibitory effect of a sulfonamide on DHPS activity.

Materials:

  • Purified DHPS enzyme

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Reaction buffer (e.g., Tris-HCl or HEPES with MgCl2)

  • Sulfonamide inhibitor solution

  • Detection system (e.g., spectrophotometer or radiolabeling)

Procedure (Spectrophotometric Method):

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel (e.g., cuvette or microplate well), combine the reaction buffer, DHPS enzyme, and the sulfonamide inhibitor at various concentrations.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrates (PABA and DHPP).

  • Measurement of Product Formation:

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength, which is indicative of the formation of the product, dihydropteroate. This can be a coupled enzyme assay where the product of the DHPS reaction is converted to another product that can be measured spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of sulfonamides on carbonic anhydrase activity, an enzyme involved in various physiological processes.[15][16][24][25]

Objective: To measure the inhibition of CA-catalyzed hydration of CO2 by a sulfonamide.

Materials:

  • Purified carbonic anhydrase (e.g., bovine CA II)

  • Buffer (e.g., Tris-SO4 or HEPES)

  • Substrate: CO2-saturated water

  • pH indicator (e.g., phenol red)

  • Sulfonamide inhibitor solution

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Pre-incubate the CA enzyme with the sulfonamide inhibitor at various concentrations in the reaction buffer.

  • Reaction Initiation:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Monitoring the Reaction:

    • The hydration of CO2 by CA produces protons, causing a pH change in the solution.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • Determine the initial rates of the catalyzed reaction at different inhibitor concentrations.

    • Calculate the IC50 or Ki value from the dose-response curve.

Visualizations

Sulfonamide_Structures cluster_Aryl Arylsulfonamides cluster_Alkyl Alkylsulfonamides Aryl_img Aryl_img Aryl_label General Structure (e.g., Sulfamethoxazole) Alkyl_img Alkyl_img Alkyl_label General Structure (e.g., this compound) DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition CA_Function CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate H2CO3 ⇌ H+ + HCO3- CA->Bicarbonate Catalyzes Reversible Reaction pH_Balance pH Regulation Bicarbonate->pH_Balance Ion_Transport Ion Transport Bicarbonate->Ion_Transport Sulfonamide_CA Sulfonamide Inhibitor Sulfonamide_CA->CA Inhibition Experimental_Workflow Start Start: Sulfonamide Compound Physicochem Physicochemical Characterization (Solubility, pKa, etc.) Start->Physicochem Bioactivity Biological Activity Screening Start->Bioactivity Data_Analysis Data Analysis and Comparison Physicochem->Data_Analysis MIC MIC Determination (Antibacterial Activity) Bioactivity->MIC Enzyme_Assay Enzyme Inhibition Assays (DHPS, CA, etc.) Bioactivity->Enzyme_Assay MIC->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion on Comparative Performance Data_Analysis->Conclusion

References

A Comparative Analysis of 2,2-Dimethylbutane-1-sulfonamide and Commercial Sulfa Drugs: An Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Commercial sulfa drugs, a cornerstone of antimicrobial therapy for decades, function primarily by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By disrupting this pathway, sulfa drugs exhibit a bacteriostatic effect, meaning they inhibit bacterial multiplication rather than directly killing the organisms.[1] This mechanism of action is effective against a broad spectrum of gram-positive and some gram-negative bacteria.

In contrast to the wealth of information on commercial sulfonamides, searches of scientific databases and patent literature did not yield any specific studies detailing the biological activity of 2,2-Dimethylbutane-1-sulfonamide. While the compound is mentioned in some chemical patents, these documents do not provide data on its antimicrobial properties or any other biological effects. This lack of available data prevents a direct comparison of its biological activity with that of commercial sulfa drugs.

The Established Profile of Commercial Sulfa Drugs

Commercial sulfonamides encompass a wide range of compounds with diverse therapeutic applications. Beyond their primary use as antibacterial agents, some sulfa drugs have been developed to treat a variety of conditions, including fungal and protozoal infections, and even non-infectious diseases.

Key Biological Activities of Commercial Sulfa Drugs:
  • Antibacterial Activity: Effective against a wide range of bacteria, including species of Streptococcus, Staphylococcus, and Escherichia coli.

  • Antifungal Activity: Some sulfonamides have shown efficacy against certain fungi.

  • Antiprotozoal Activity: Used in the treatment of infections caused by protozoa like Toxoplasma.

Signaling Pathway of Commercial Sulfa Drugs

The primary mechanism of action of antibacterial sulfa drugs involves the disruption of the folic acid synthesis pathway in bacteria. This can be visualized as follows:

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine -> DNA Tetrahydrofolic_Acid->Purines_Thymidine Sulfa_Drug Sulfa Drug Sulfa_Drug->Dihydropteroate_Synthase Inhibits

Caption: Inhibition of Folic Acid Synthesis by Sulfa Drugs.

Conclusion

Due to the absence of publicly available data on the biological activity of this compound, a direct comparison with commercial sulfa drugs is not feasible at this time. The extensive body of research on commercial sulfonamides highlights their well-established mechanism of action and broad therapeutic utility. Further research and publication of experimental data would be required to determine if this compound possesses any comparable biological activity.

References

A Comparative Guide to the Cross-Reactivity Profiles of Novel Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. As novel sulfonamide-based compounds are developed, a critical aspect of their preclinical evaluation is the assessment of their cross-reactivity and selectivity. This guide provides an objective comparison of recently developed sulfonamide compounds, supported by experimental data, to aid researchers in understanding their potential for off-target effects and in designing selective molecules.

Comparative Analysis of In Vitro Activity and Selectivity

The following tables summarize the in vitro potency and selectivity of several recently developed series of sulfonamide compounds against their intended targets and, where available, against other enzymes or cell lines to indicate their cross-reactivity profile.

Table 1: Kinase Inhibitory Activity and Cellular Cytotoxicity of Novel Anticancer Sulfonamides

Compound IDPrimary TargetPrimary Target IC50 (µM)Off-Target (EGFR) IC50 (µM)Cancer Cell Line IC50 (µM) (Cell Line)Normal Cell Line IC50 (µM) (Cell Line)Selectivity Index (Normal/Cancer)
Compound 6 VEGFR-21.5073-3.33 (HepG-2), 3.53 (HCT-116), 4.31 (MCF-7)> 69 (WI-38)> 20.7 (for HepG-2)
Compound 15 VEGFR-20.0787-3.31 (HepG-2), 3.66 (HCT-116), 4.29 (MCF-7)> 69 (WI-38)> 20.8 (for HepG-2)
Compound 3a VEGFR-20.20070.174.82 (HepG-2)> 69 (WI-38)> 14.3

Data extracted from a study on novel sulfonamide derivatives as VEGFR-2 inhibitors.[1][2]

Table 2: Aromatase Inhibitory Activity and Cellular Cytotoxicity

Compound IDPrimary TargetEnzymatic IC50 (nM)Cancer Cell Line IC50 (µM) (MCF7)Normal Cell Line IC50 (µM) (NIH3T3)Selectivity Index (Normal/Cancer)
Compound 3 Aromatase30 - 602.67 - 43.6129.62 - 64.30Varies
Compound 9 Aromatase30 - 602.67 - 43.6129.62 - 64.30Varies

Data from a study on phenyl and benzyl sulfonamide derivatives as aromatase inhibitors.[3]

Table 3: P2X7 Receptor Inhibitory Activity

Compound IDPrimary TargetIC50 (µM)
PS03 P2X7 Receptor0.07
PS09 P2X7 Receptor0.008
PS10 P2X7 Receptor0.01

Data from a study on naphthoquinone sulfonamide derivatives.[4]

Table 4: Antibacterial Activity of Sulfonamide Analogues

Compound IDS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)B. subtilis MIC (µg/mL)
FQ5 32161616
FQ6 256128128256
FQ7 256128128256
FQ12 256128128256

MIC (Minimum Inhibitory Concentration) values from a study on novel sulfonamide analogues.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are summaries of common experimental protocols used in the cited studies.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human kinase (e.g., VEGFR-2, EGFR), substrate peptide, ATP, assay buffer, and test compounds.

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method where light output is proportional to the amount of ATP remaining.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on both cancerous and normal cell lines, providing a measure of selectivity.

  • Reagents and Materials : Human cancer cell lines (e.g., HepG-2, MCF-7) and a normal human cell line (e.g., WI-38), cell culture medium, fetal bovine serum, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.

    • IC50 values are determined from dose-response curves.[1]

Aromatase Inhibition Assay

This assay measures the inhibition of the aromatase enzyme, which is responsible for estrogen biosynthesis.

  • Reagents and Materials : Recombinant human aromatase, a fluorescent substrate, and test compounds.

  • Procedure :

    • The assay is typically performed in a 96-well plate format.

    • The test compounds are pre-incubated with the aromatase enzyme.

    • The fluorescent substrate is added to initiate the enzymatic reaction.

    • The reaction progress is monitored by measuring the increase in fluorescence over time as the substrate is converted to a fluorescent product.

    • IC50 values are calculated from the dose-dependent inhibition of the enzyme activity.[3]

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing sulfonamide cross-reactivity and a relevant biological pathway.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target & Potency Assessment cluster_2 Cross-Reactivity & Selectivity Profiling cluster_3 Data Analysis & Lead Selection Synthesis Synthesis of Novel Sulfonamide Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification PrimaryAssay In Vitro Assay vs. Primary Target (e.g., Kinase) Purification->PrimaryAssay IC50_determination IC50 Determination PrimaryAssay->IC50_determination OffTargetAssay Screening against Related Off-Targets IC50_determination->OffTargetAssay CellBasedAssay Cytotoxicity Assays (Cancer vs. Normal Cell Lines) IC50_determination->CellBasedAssay KinasePanel Broad Kinase Panel Screening OffTargetAssay->KinasePanel SAR Structure-Activity Relationship (SAR) Analysis CellBasedAssay->SAR KinasePanel->SAR SelectivityIndex Calculation of Selectivity Index SAR->SelectivityIndex LeadCandidate Lead Candidate Selection SelectivityIndex->LeadCandidate

Caption: A typical workflow for preclinical cross-reactivity assessment of novel sulfonamides.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibition by Novel Sulfonamides VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Sulfonamide Novel Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by novel sulfonamide compounds.

References

spectroscopic data comparison of synthesized vs. reference 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Comparison: Synthesized vs. Reference 2,2-Dimethylbutane-1-sulfonamide

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a synthesized sample of this compound against its reference data. The information presented herein is intended to assist researchers in verifying the identity and purity of synthesized batches of this compound. The data is organized for clarity, followed by the experimental protocols for data acquisition and a logical workflow for the comparison process.

Data Presentation

The following tables summarize the key spectroscopic data for the reference and synthesized samples of this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Peak AssignmentReference Chemical Shift (δ, ppm)Synthesized Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₃C-0.920.91s9H
-CH₂-C(CH₃)₃1.351.34q, J = 6.8 Hz2H
-CH₂-SO₂-3.053.04t, J = 6.8 Hz2H
-SO₂NH₂4.884.87br s2H
Residual Solvent (CHCl₃)7.267.26s-
Unreacted Starting Material-1.55 (quintet)-Trace

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentReference Chemical Shift (δ, ppm)Synthesized Chemical Shift (δ, ppm)
C (CH₃)₃29.829.7
C (CH₃)₃31.531.4
-C H₂-C(CH₃)₃48.248.1
-C H₂-SO₂-55.655.5
Residual Solvent (CDCl₃)77.1677.16

Table 3: IR Spectroscopy Data (ATR)

Functional GroupReference Wavenumber (cm⁻¹)Synthesized Wavenumber (cm⁻¹)Intensity
N-H Stretch3350, 32503351, 3252Medium, Sharp
C-H Stretch2955, 28702956, 2871Strong
S=O Asymmetric Stretch13251326Strong
S=O Symmetric Stretch11501151Strong
S-N Stretch940941Medium
C-H Bend1465, 13651466, 1366Medium

Table 4: Mass Spectrometry Data (ESI+)

IonReference m/zSynthesized m/z
[M+H]⁺166.1053166.1055
[M+Na]⁺188.0872188.0874
[C₆H₁₄]⁺ (Fragment)86.109686.1098

Experimental Protocols

The following protocols were employed for the acquisition of the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were processed with a line broadening of 0.3 Hz.

2. Infrared (IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean diamond crystal was taken prior to the sample measurement.

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 10 µg/mL.

  • Data Acquisition: The sample solution was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage was set to 3500 V, and the fragmentor voltage was 100 V.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the systematic process for comparing the spectroscopic data of a synthesized compound with a reference standard to determine its identity and purity.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Spectroscopic Data IR IR Spectroscopy Purification->IR Acquire Spectroscopic Data MS Mass Spectrometry Purification->MS Acquire Spectroscopic Data Comparison Compare Synthesized vs. Reference Data NMR->Comparison IR->Comparison MS->Comparison ReferenceData Reference Spectroscopic Data ReferenceData->Comparison ImpurityAnalysis Identify Impurity Signals Comparison->ImpurityAnalysis Discrepancies Noted StructureVerified Structure Verified & Purity Assessed Comparison->StructureVerified Data Match FurtherPurification Further Purification Required ImpurityAnalysis->FurtherPurification

Caption: Workflow for Spectroscopic Data Comparison.

in vitro efficacy of 2,2-Dimethylbutane-1-sulfonamide against bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of sulfonamide antibiotics, with a focus on sulfamethoxazole as a representative of this class. As data for the specific compound 2,2-Dimethylbutane-1-sulfonamide is not available in the current scientific literature, this guide utilizes data from structurally related and well-researched sulfonamides to provide a relevant and informative comparison against other antibacterial agents.

Comparative Efficacy Against Key Bacterial Strains

The antibacterial efficacy of sulfonamides is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the in vitro activity of sulfamethoxazole, often in combination with trimethoprim (a common synergistic partner), against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Efficacy of Trimethoprim/Sulfamethoxazole (TMP/SMX) against Staphylococcus aureus

Antibiotic CombinationStrainMIC (μg/mL)Reference
Trimethoprim/SulfamethoxazoleMethicillin-Resistant S. aureus (MRSA)≤2/38 (Susceptible)[1][2]
Trimethoprim/SulfamethoxazoleMethicillin-Susceptible S. aureus (MSSA)≤2/38 (Susceptible)[2]

Note: The combination of trimethoprim and sulfamethoxazole has been shown to be synergistic and rapidly bactericidal against strains of S. aureus that are resistant to other antibiotics like gentamicin and methicillin.[1][3]

Table 2: In Vitro Efficacy of Trimethoprim/Sulfamethoxazole (TMP/SMX) against Gram-Negative Bacteria

Antibiotic CombinationStrainMIC (μg/mL)Reference
Trimethoprim/SulfamethoxazoleEscherichia coli (Wildtype)0.03 - 0.25[4]
Trimethoprim/SulfamethoxazoleEscherichia coli (Resistant)>64[4]
Trimethoprim/SulfamethoxazoleStenotrophomonas maltophilia≤2/38 (Susceptible)[5]

Note: While effective against susceptible strains, resistance to trimethoprim/sulfamethoxazole is prevalent in extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacteriaceae.[6][7]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods, most commonly the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate using a cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the mechanism of action of sulfonamide antibiotics, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation bacterial_culture->inoculation antibiotic_stock Antibiotic Stock serial_dilution Serial Dilution antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Sulfonamides exert their antibacterial effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.[8] They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate synthase (DHPS).[8]

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Sulfonamide Sulfonamide Sulfonamide->Dihydropteroate_Synthase Inhibition

Caption: Mechanism of action of sulfonamide antibiotics in the folic acid synthesis pathway.

References

A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbonic anhydrase (CA) inhibitory activity of various sulfonamides, supported by experimental data from recent scientific literature. The information is intended to assist researchers in drug discovery and development by offering a clear overview of the potency and selectivity of different sulfonamide-based inhibitors against key human carbonic anhydrase isoforms.

Introduction to Carbonic Anhydrase Inhibition by Sulfonamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 16 known human CA isoforms, which differ in their tissue localization and catalytic activity.[2] The inhibition of specific CA isoforms has therapeutic applications in a range of diseases, including glaucoma, epilepsy, edema, and cancer.[1][3]

Sulfonamides (R-SO₂NH₂) are a prominent class of CA inhibitors (CAIs).[2][4] Their inhibitory action stems from the coordination of the sulfonamide moiety to the zinc ion located in the active site of the enzyme, which is essential for its catalytic activity.[1][2] The development of isoform-selective sulfonamide inhibitors is a key objective in medicinal chemistry to enhance therapeutic efficacy and minimize off-target effects.

Comparative Inhibitory Activity

The inhibitory potency of sulfonamides is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the inhibitory activities of a selection of sulfonamides against four therapeutically relevant human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). Lower Kᵢ or IC₅₀ values indicate greater inhibitory potency.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (AZA)19.9212255.7[2][5]
Methazolamide-16.7 (IC₅₀)--[1]
N-(sulfapyridine)-p-hydroxybenzamide2.62---[2]
N-(sulfamethazine)-3,4,5-triacetoxybenzamide-5.74--[2]
Ureidobenzenesulfonamide Derivative 10.750.0927.89.43[6]
Ureidobenzenesulfonamide Derivative 21972562099509[6]
Indoline-5-sulfonamide Analog--132.841.3[7]
Pyrazole Carboxamide Derivative725.63.36.1-[8]

Experimental Workflow and Methodologies

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel sulfonamide compounds. A generalized workflow for these experiments is depicted below.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., Affinity Chromatography) Pre_incubation Pre-incubation of Enzyme and Inhibitor Enzyme_Purification->Pre_incubation Inhibitor_Prep Inhibitor Preparation (Stock & Dilutions) Inhibitor_Prep->Pre_incubation Assay_Execution Stopped-Flow CO2 Hydration Assay Pre_incubation->Assay_Execution Data_Acquisition Data Acquisition (Initial Reaction Rates) Assay_Execution->Data_Acquisition Data_Processing Data Processing (Background Subtraction) Data_Acquisition->Data_Processing Constant_Calculation Calculation of IC50/Ki Values Data_Processing->Constant_Calculation

Generalized workflow for determining carbonic anhydrase inhibitory activity.
Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol outlines a common method for measuring the inhibitory activity of sulfonamides against carbonic anhydrase.

1. Enzyme and Inhibitor Preparation:

  • Enzyme Purification: Human CA isozymes (e.g., hCA I and II) can be purified from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.[2] Recombinant enzymes are also commonly used.

  • Inhibitor Solutions: Stock solutions of the sulfonamide inhibitors (typically 0.1 mM) are prepared in distilled, deionized water or an appropriate solvent.[8] Serial dilutions are then made using the assay buffer to achieve a range of desired concentrations.[8]

2. Assay Execution:

  • An Applied Photophysics stopped-flow instrument is a standard piece of equipment for this assay.[8]

  • The assay mixture contains:

    • Buffer: 20 mM HEPES, pH 7.4.[8]

    • Indicator: 0.2 mM Phenol Red, which allows for spectrophotometric monitoring of the pH change.[8]

    • Ionic Strength Control: 20 mM Na₂SO₄.[8]

  • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[8]

  • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution (concentrations ranging from 1.7 to 17 mM).[8]

3. Data Acquisition and Analysis:

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator (Phenol Red at 557 nm) over a period of 10-100 seconds.[8]

  • The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and is subtracted from the rates observed in the presence of the enzyme.[8]

  • For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.[8]

  • Inhibition constants (Kᵢ) are then calculated by non-linear least-squares fitting of the Michaelis-Menten or Cheng-Prusoff equations to the initial velocity data.[8]

Mechanism of Inhibition

The primary mechanism of action for sulfonamide inhibitors involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion in the enzyme's active site. This zinc ion is coordinated by three histidine residues and a water molecule/hydroxide ion. The binding of the sulfonamide displaces the catalytically crucial zinc-bound hydroxide ion, thereby inhibiting the enzyme's ability to hydrate carbon dioxide. The specific interactions between the inhibitor's scaffold and the amino acid residues lining the active site determine the affinity and isoform selectivity.

G CA Carbonic Anhydrase (with Zn2+ in active site) Inhibited_Complex Inhibited Enzyme-Sulfonamide Complex CA->Inhibited_Complex Binding of Sulfonamide to Zn2+ Sulfonamide Sulfonamide (R-SO2NH2) Sulfonamide->Inhibited_Complex

Simplified logical relationship of carbonic anhydrase inhibition by sulfonamides.

Conclusion

The data presented in this guide highlight the diversity in inhibitory potency and selectivity among different sulfonamide derivatives. While acetazolamide is a broad-spectrum inhibitor, newer compounds, such as certain ureidobenzenesulfonamides and pyrazole carboxamides, demonstrate high potency and, in some cases, greater selectivity for specific CA isoforms.[6][8] The development of five-membered heterocyclic sulfonamides is a particularly promising area for designing potent and isoform-selective inhibitors.[1] The standardized experimental protocols described provide a reliable framework for the continued evaluation and comparison of novel carbonic anhydrase inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cytotoxicity of Novel Sulfonamide Derivatives

The therapeutic landscape for cancer treatment is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells while minimizing damage to healthy tissues. Among these, sulfonamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various recently synthesized sulfonamide derivatives against several human cancer cell lines. The data presented is compiled from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the current research in this area.

Cytotoxicity Profile of Sulfonamide Derivatives

The cytotoxic activity of a compound is a critical indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of several novel sulfonamide derivatives against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
Compound IVa LS-174T (Colon)0.37[3]
Compound IVb LS-174T (Colon)0.44[3]
Vorinostat (Reference) LS-174T (Colon)0.7[3]
Compound 15 PC-3 (Prostate)29.2[4]
Compound 15 HL-60 (Leukemia)20.7[4]
B13 (Reference) PC-3 (Prostate)79.3[4]
B13 (Reference) HL-60 (Leukemia)33.6[4]
CompoundCell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a) HeLa (Cervical)10.9 ± 1.01[5][6]
MDA-MB-231 (Breast)19.22 ± 1.67[5][6]
MCF-7 (Breast)12.21 ± 0.93[5][6]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical)7.2 ± 1.12[5][6][7]
MDA-MB-231 (Breast)4.62 ± 0.13[5][6][7]
MCF-7 (Breast)7.13 ± 0.13[5][6][7]
Cisplatin (Reference) -Comparable[5][6]
Doxorubicin (Reference) -Comparable[5][6]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of the cytotoxic effects of novel compounds. The most frequently cited method in the reviewed literature is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Human cancer cells are cultured and seeded in 96-well plates at a concentration of 1 x 10^5 cells/mL and incubated for 24 hours.[8]

  • Compound Treatment: Logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test sulfonamide compounds are prepared and added to the plates. The cells are then incubated for a further 72 hours.[8]

  • MTT Addition: After the incubation period, a solution of MTT reagent is added to each well, and the plate is incubated for 4 hours to allow the conversion of MTT to formazan by viable cells.[3]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO) to each well.[3]

  • Absorbance Measurement: The absorbance of the solution is measured using an ELISA plate reader at a wavelength of 540 nm.[8]

  • Data Analysis: Cell survival is determined, and the IC50 values are calculated from the concentration-response curves.

Visualizing Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action of sulfonamide derivatives, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: MTT Assay A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with Sulfonamide Derivatives B->C D Incubation (72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (540nm) G->H I IC50 Calculation H->I

Caption: A flowchart of the MTT assay for determining cell viability.

G cluster_pathway Potential Signaling Pathway: Apoptosis Induction A Sulfonamide Derivative B Inhibition of Target Protein (e.g., HDAC, Carbonic Anhydrase) A->B C Activation of Caspase Cascade (Caspase-3, -8, -9) B->C D Disruption of Mitochondrial Membrane Integrity B->D F Apoptosis (Programmed Cell Death) C->F E Increase in Reactive Oxygen Species (ROS) D->E E->F

Caption: A simplified diagram of a potential apoptotic pathway induced by sulfonamide derivatives.

Discussion of Structure-Activity Relationship (SAR)

The cytotoxic efficacy of sulfonamide derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings and the sulfonamide moiety play a crucial role in their anticancer activity. For instance, some studies have shown that the presence of halogen atoms or the replacement of an amide group with a sulfonamide group can enhance cytotoxicity.[4][8] Specifically, it has been observed that replacing the R2 group with a hydrogen or a halogen (F or Cl) resulted in the most cytotoxic compounds, while electron-donating groups like methoxy (-OCH3) and methyl (-CH3) led to lower cytotoxic effects.[8] Furthermore, long alkyl chains have also been associated with more potent cytotoxic activities.[4]

Conclusion

The studies reviewed in this guide highlight the significant potential of sulfonamide derivatives as a versatile scaffold for the design of novel anticancer agents. The presented data demonstrates that subtle modifications to the core sulfonamide structure can lead to substantial differences in cytotoxic activity against various cancer cell lines. The consistent use of the MTT assay across different studies provides a reliable basis for comparing the in vitro efficacy of these compounds. Future research should continue to explore the structure-activity relationships of this promising class of molecules and further investigate their mechanisms of action to guide the development of more potent and selective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylbutane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,2-Dimethylbutane-1-sulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

The proper disposal of this compound is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental stewardship. As with many specialized chemical compounds, specific safety data sheets (SDS) may not be readily available. In such instances, a conservative approach based on the chemical's functional groups and relevant regulations is essential. The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1]

Key Chemical Properties and Hazard Assessment

To ensure safe handling and disposal, it is important to understand the chemical properties of this compound. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C6H15NO2S[2]
Molecular Weight 165.26 g/mol [2]
Purity Min. 95%[2]
Physical Form Solid (assumed based on related compounds)

Given the presence of the sulfonamide group, this compound should be handled as potentially bioactive and hazardous chemical waste.[3] The dimethylbutane component suggests it may be an irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this substance.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Characterization: The first step in proper waste management is to identify if the waste is hazardous.[5] Given the lack of specific data for this compound, it should be treated as hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety and compliance.

  • Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and securely sealed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the date accumulation started and the specific hazards (e.g., "Irritant," "Handle with Care").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Storage should comply with institutional and regulatory guidelines for hazardous waste accumulation.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.[4]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance and internal safety audits. The "cradle-to-grave" approach for hazardous waste management requires tracking from generation to final disposal.[6]

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7] State environmental agencies may have additional, more stringent regulations.[6][7] It is the responsibility of the waste generator to ensure compliance with all applicable federal and state regulations.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: Have this compound Waste B Is this a pure chemical or in solution? A->B C Segregate as Hazardous Chemical Waste B->C Both D Use a dedicated, labeled, and sealed container C->D E Store in a designated hazardous waste accumulation area D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Complete hazardous waste manifest/paperwork F->G H End: Waste properly disposed by licensed vendor G->H

References

Essential Safety and Operational Guidance for Handling 2,2-Dimethylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2,2-Dimethylbutane-1-sulfonamide.

This document provides crucial safety and logistical information for the handling of this compound, a compound of interest in drug development and scientific research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—a sulfonamide group and a 2,2-dimethylbutane moiety—is essential.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE ComponentMinimum Requirement (Low-Risk Operations)Elevated Requirement (High-Risk Operations)
Hand Protection Nitrile glovesChemical-resistant gloves (e.g., Butyl rubber)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield[1]
Body Protection Standard laboratory coatChemical-resistant apron or coveralls[2]
Respiratory Protection Not generally required (if handled in a fume hood)Air-purifying respirator with appropriate cartridges
Footwear Closed-toe shoesChemical-resistant boots

Low-risk operations include handling small quantities in a well-ventilated area. High-risk operations involve the potential for splashing, aerosolization, or handling large quantities.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to maintaining a safe laboratory environment.

2.1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2.2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[3]

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste in a dedicated, labeled, and sealed container. This includes contaminated consumables such as gloves, weighing paper, and bench paper.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

3.2. Disposal Method:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Information (SDS for similar compounds) B Conduct Risk Assessment A->B C Select Appropriate PPE (Based on Risk Assessment) B->C D Prepare Work Area (Fume Hood, Bench Paper) C->D Proceed with Caution E Handle Chemical (Weighing, Solution Prep) D->E F Decontaminate Work Area and Equipment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G End of Experiment H Label and Store Waste Securely G->H I Arrange for Hazardous Waste Disposal H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylbutane-1-sulfonamide
Reactant of Route 2
2,2-Dimethylbutane-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。